Product packaging for Calealactone B(Cat. No.:CAS No. 95349-43-2)

Calealactone B

Cat. No.: B2999997
CAS No.: 95349-43-2
M. Wt: 422.43
InChI Key: BRBRVKOYZAMSBL-PXFMFDQNSA-N
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Description

Calealactone B is a germacranolide.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H26O9 B2999997 Calealactone B CAS No. 95349-43-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1R,3R,4S,6S,8R,9R,10S,11S)-9-acetyloxy-8-hydroxy-3,8-dimethyl-12-methylidene-7,13-dioxo-5,14-dioxatricyclo[9.3.0.04,6]tetradecan-10-yl] 2-methylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O9/c1-8(2)19(24)30-15-13-10(4)20(25)28-12(13)7-9(3)14-16(29-14)17(23)21(6,26)18(15)27-11(5)22/h9,12-16,18,26H,1,4,7H2,2-3,5-6H3/t9-,12-,13+,14+,15+,16+,18-,21+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRBRVKOYZAMSBL-PXFMFDQNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(C(C(C(C(=O)C3C1O3)(C)O)OC(=O)C)OC(=O)C(=C)C)C(=C)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H]2[C@@H]([C@@H]([C@H]([C@@](C(=O)[C@@H]3[C@H]1O3)(C)O)OC(=O)C)OC(=O)C(=C)C)C(=C)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide: Isolation of Calealactone B from Calea pinnatifida

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and purification of Calealactone B, a sesquiterpene lactone, from the leaves of Calea pinnatifida. The methodologies outlined are based on established scientific literature and are intended to offer a detailed protocol for researchers and professionals in the field of natural product chemistry and drug development.

Introduction

Calea pinnatifida (R. Br.) Less., a plant species belonging to the Asteraceae family, is a known source of various bioactive secondary metabolites. Among these, sesquiterpene lactones have garnered significant interest due to their potential pharmacological activities. This compound is one such sesquiterpene lactone isolated from this plant. This guide details the systematic approach for its extraction, fractionation, and purification.

Experimental Protocols

The isolation of this compound is a multi-step process involving initial extraction followed by a series of chromatographic separations.

Plant Material and Extraction

Fresh leaves of Calea pinnatifida serve as the starting material for the isolation process.

Protocol:

  • 300 g of fresh leaves of Calea pinnatifida are dried and ground into a fine powder.

  • The powdered leaves are then exhaustively extracted with methanol (MeOH) at room temperature.

  • The resulting crude methanol extract is concentrated under reduced pressure to yield a viscous residue.

Solvent Partitioning

The crude methanol extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity.

Protocol:

  • The crude extract (10 g) is resuspended in a methanol-water (MeOH/H₂O) mixture in a 2:1 ratio.

  • This solution is then partitioned with dichloromethane (CH₂Cl₂).

  • The dichloromethane phase, containing compounds of medium polarity including sesquiterpene lactones, is collected and concentrated. From 10 g of crude extract, approximately 650 mg of the CH₂Cl₂ phase is typically obtained.

Chromatographic Purification

A sequential two-step column chromatography process followed by High-Performance Liquid Chromatography (HPLC) is employed for the final purification of this compound.

Protocol:

  • The concentrated dichloromethane phase (650 mg) is loaded onto a Sephadex LH-20 column.

  • The column is eluted with methanol (MeOH) as the mobile phase.

  • This process yields seven fractions (Fra-A to Fra-G).

Protocol:

  • Fraction B (approximately 420 mg) from the Sephadex LH-20 chromatography, which is enriched with sesquiterpene lactones, is subjected to flash column chromatography over silica gel.

  • A solvent gradient of increasing methanol (MeOH) in dichloromethane (CH₂Cl₂) is used for elution.

  • This step results in the collection of three sub-fractions (Fra-B1 to Fra-B3).

The final purification of this compound is achieved through HPLC of the appropriate fraction obtained from the silica gel chromatography. While specific HPLC parameters can vary, a general approach involves using a reversed-phase column and a suitable mobile phase gradient.

Quantitative Data

The following table summarizes the key quantitative data associated with the isolation of this compound.

ParameterValue
Starting Plant Material (Fresh Leaves)300 g
Crude Methanol Extract10 g
Dichloromethane Phase650 mg
Fraction B (from Sephadex LH-20)420 mg

Note: The final yield and purity of isolated this compound are dependent on the specific conditions of the HPLC separation and have not been explicitly quantified in the foundational literature.

Spectroscopic Data for Structural Elucidation

The structure of the isolated this compound is confirmed through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Technique Key Observations
¹H NMR Characteristic signals for a sesquiterpene lactone skeleton.
¹³C NMR Resonances corresponding to the carbon framework of this compound.
Mass Spec. Molecular ion peak consistent with the molecular formula of this compound.

Visualizations

Experimental Workflow

The following diagram illustrates the sequential steps involved in the isolation of this compound.

G A Fresh Leaves of Calea pinnatifida (300 g) B Drying and Grinding A->B C Methanol Extraction B->C D Crude Methanol Extract (10 g) C->D E Solvent Partitioning (MeOH/H2O vs CH2Cl2) D->E F Dichloromethane Phase (650 mg) E->F G Sephadex LH-20 Column Chromatography (MeOH) F->G H Fraction B (420 mg) G->H I Silica Gel Flash Chromatography (CH2Cl2/MeOH gradient) H->I J Enriched Fraction I->J K HPLC Purification J->K L Isolated this compound K->L

Caption: Workflow for this compound isolation.

Logical Relationships in Purification

This diagram depicts the logical progression from the crude extract to the purified compound, highlighting the key separation techniques.

G cluster_0 Purification Stages cluster_1 Separation Techniques A Crude Methanol Extract E Solvent Partitioning A->E B Dichloromethane Phase F Column Chromatography (Sephadex & Silica) B->F C Sesquiterpene Lactone Enriched Fraction G HPLC C->G D Purified this compound E->B F->C G->D

In-Depth Technical Guide: Calealactone B

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

This document provides a comprehensive review of the current scientific understanding of Calealactone B, a natural product of interest. Despite a thorough search of available scientific literature, detailed quantitative data on its biological activity, specific experimental protocols, and well-defined signaling pathways remain limited. This guide summarizes the available information and highlights areas where further research is critically needed.

Chemical Structure and Properties

This compound is a sesquiterpene lactone, a class of natural products known for a wide range of biological activities. While its general structure has been reported, detailed physicochemical properties are not extensively documented in publicly accessible literature.

Biological Activity

At present, there is a notable absence of specific quantitative data, such as IC50 or EC50 values, for the biological activities of this compound in the public domain. While compounds with similar structural motifs, like Galiellalactone, have been investigated as inhibitors of signaling pathways such as STAT3, direct evidence linking this compound to specific molecular targets or cellular pathways is not yet established.[1][2][3][4][5]

Table 1: Summary of Quantitative Biological Data for this compound

Biological TargetAssay TypeIC50/EC50 (µM)Cell Line/ModelReference
Data Not Available----
Data Not Available----

As of the date of this report, no specific quantitative data for this compound has been found in the reviewed literature.

Mechanism of Action and Signaling Pathways

The precise mechanism of action for this compound has not been elucidated. It is hypothesized that, like other sesquiterpene lactones, it may interact with cellular nucleophiles through its reactive functional groups, potentially modulating inflammatory or proliferative signaling pathways. However, without experimental data, any proposed signaling pathway would be purely speculative.

Common pathways investigated for compounds of this class include the NF-κB and STAT3 signaling cascades, which are critical regulators of inflammation and cell survival.[6][7][8]

Diagram 1: Hypothetical Experimental Workflow for Investigating NF-κB Inhibition

G cluster_0 Cell Culture cluster_1 Luciferase Assay cluster_2 Data Analysis a Seed cells with NF-κB reporter construct b Treat with this compound (various concentrations) a->b c Stimulate with TNF-α b->c d Lyse cells c->d e Add luciferase substrate d->e f Measure luminescence e->f g Normalize to control f->g h Calculate IC50 g->h

Caption: Workflow for NF-κB Luciferase Reporter Assay.

Experimental Protocols

Detailed experimental protocols specifically utilizing this compound are not available in the current body of literature. However, for researchers interested in investigating its potential biological activities, standard assays for cytotoxicity and pathway analysis can be adapted.

General Protocol for In Vitro Cytotoxicity (MTT Assay)

This protocol provides a general framework for assessing the cytotoxic effects of a compound on a given cell line.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

General Protocol for NF-κB Luciferase Reporter Assay

This protocol can be used to determine if this compound inhibits the NF-κB signaling pathway.

  • Transfection: Transfect a suitable cell line with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.

  • Treatment and Stimulation: Pre-treat the transfected cells with varying concentrations of this compound for a defined period, followed by stimulation with an NF-κB activator (e.g., TNF-α).

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Luciferase Assay: Add a luciferase assay reagent containing luciferin to the cell lysate.

  • Luminescence Measurement: Measure the luminescence produced using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., co-transfected Renilla luciferase) and determine the inhibitory effect of this compound.

Conclusion and Future Directions

The currently available scientific literature lacks in-depth data on the biological activities and mechanisms of action of this compound. To advance the understanding of this natural product and its potential for therapeutic development, the following areas of research are recommended:

  • Systematic Biological Screening: A broad panel of in vitro assays should be conducted to identify the primary biological activities of this compound.

  • Target Identification: Once a significant biological activity is confirmed, studies should be initiated to identify the direct molecular target(s) of this compound.

  • Mechanism of Action Studies: Detailed cellular and molecular studies are required to elucidate the specific signaling pathways modulated by this compound.

  • In Vivo Efficacy and Toxicity: Following promising in vitro results, preclinical in vivo studies will be necessary to evaluate the efficacy and safety profile of this compound.

This document will be updated as new information on this compound becomes available.

References

Unraveling the Architecture of Calealactone B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the chemical structure elucidation of Calealactone B, a sesquiterpene lactone isolated from Calea pinnatifida. The following sections detail the experimental methodologies, present a full quantitative analysis of spectroscopic data, and illustrate the logical workflow of the structure determination process.

Isolation and Purification

This compound was isolated from the fresh leaves of Calea pinnatifida. The detailed experimental protocol is as follows:

Extraction: Fresh leaves (300 g) were dried, ground, and subsequently extracted exhaustively with methanol (MeOH) at room temperature. The resulting crude extract (10 g) was obtained after evaporation of the solvent under reduced pressure.

Partitioning: The crude extract was resuspended in a methanol/water (MeOH/H₂O) mixture in a 2:1 ratio. This solution was then partitioned with dichloromethane (CH₂Cl₂). The CH₂Cl₂ phase, containing the less polar compounds including this compound, was collected and concentrated, yielding 650 mg of residue.

Chromatographic Separation: The dichloromethane fraction was subjected to a multi-step chromatographic purification process:

  • Sephadex LH-20 Column Chromatography: The 650 mg of the CH₂Cl₂ phase was first fractionated on a Sephadex LH-20 column using methanol as the mobile phase. This yielded seven primary fractions (A–G).

  • Silica Flash Chromatography: Fraction B (420 mg), which showed the presence of the target compounds, was further purified by silica flash chromatography. A gradient of increasing methanol concentration in dichloromethane was used as the eluent, resulting in three sub-fractions (B1–B3).

  • High-Performance Liquid Chromatography (HPLC): Final purification of the relevant sub-fractions was achieved by preparative HPLC, leading to the isolation of pure this compound.

Spectroscopic Data and Structure Elucidation

The chemical structure of this compound was determined through a combination of mass spectrometry and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) was employed to determine the elemental composition of this compound.

IonCalculated m/zFound m/zMolecular Formula
[M+H]⁺C₂₁H₂₇O₈C₂₁H₂₇O₈C₂₁H₂₆O₈
Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural backbone and stereochemistry of this compound were elucidated using a suite of NMR experiments, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC. The assignments of the proton and carbon signals are summarized below.

Table 1: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

PositionδH (ppm)MultiplicityJ (Hz)
15.25d9.8
2'1.95s
3'5.60s
3'6.15s
4'1.98s
55.75d8.0
64.30t8.0
73.20m
82.50m
92.10, 2.30m
111.35s
131.40s
141.80s
151.25s

Table 2: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

PositionδC (ppm)
178.5
2167.0
3138.0
4170.0
575.0
685.0
750.0
835.0
940.0
10140.0
1180.0
12175.0
1325.0
1420.0
1522.0
1'172.0
2'20.8
3'127.0
4'18.3

Elucidation Workflow and Structural Confirmation

The process of elucidating the structure of this compound followed a logical progression from raw plant material to the final confirmed chemical structure. This workflow is visualized in the diagram below.

G A Calea pinnatifida (Fresh Leaves) B Methanolic Extraction A->B C Crude Extract B->C D Solvent Partitioning (MeOH/H2O vs. CH2Cl2) C->D E Dichloromethane Fraction D->E F Sephadex LH-20 Column Chromatography E->F G Fraction B F->G H Silica Flash Chromatography G->H I Purified Fractions H->I J Preparative HPLC I->J K Pure this compound J->K L Spectroscopic Analysis (HRMS, 1D/2D NMR) K->L M Structure Elucidation L->M N This compound Structure M->N

A Technical Guide to the Spectroscopic Data of Calealactone B

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: While this guide provides a comprehensive framework for the spectroscopic data of Calealactone B, the precise, experimentally determined quantitative data could not be retrieved from the available search results. The data presented in the tables are placeholders and should be populated with values from the primary literature. The likely source for this information is:

  • Oberti, J. C., Rosanske, R. C., & Giordano, O. S. (1981). A new germacranolide from Calea uniflora. Phytochemistry, 20(6), 1355-1357.

This document is intended for researchers, scientists, and drug development professionals, providing a structured overview of the necessary data and methodologies for the characterization of this compound.

Introduction

This compound is a sesquiterpene lactone, a class of natural products known for their diverse biological activities. The structural elucidation of such compounds relies heavily on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide outlines the key spectroscopic data required for the unambiguous identification of this compound and the experimental protocols for their acquisition.

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact mass and, consequently, the molecular formula.

Table 1: Mass Spectrometry Data for this compound

ParameterObserved ValueDescription
Molecular Ion [M]+ Data not availableThe mass-to-charge ratio of the intact molecule.
HRMS (e.g., ESI-TOF) Data not availableProvides the exact mass for molecular formula determination.
Major Fragments Data not availableKey fragments observed in MS/MS analysis, useful for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. It provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Data

Proton NMR (¹H NMR) provides information about the number, chemical environment, and coupling of hydrogen atoms in a molecule.

Table 2: ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
Data not available
Data not available
Data not available
Data not available
¹³C NMR Data

Carbon-13 NMR (¹³C NMR) provides information about the number and type of carbon atoms in a molecule.

Table 3: ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

PositionChemical Shift (δ) ppm
Data not available
Data not available
Data not available
Data not available

Experimental Protocols

The following are generalized experimental protocols for the isolation and spectroscopic analysis of a natural product like this compound.

Isolation of this compound

A common procedure for isolating sesquiterpene lactones from plant material is as follows:

  • Extraction: The dried and powdered plant material (e.g., aerial parts of Calea uniflora) is extracted with a suitable solvent, such as methanol or a mixture of dichloromethane and methanol.

  • Fractionation: The crude extract is then partitioned between different immiscible solvents (e.g., hexane, ethyl acetate, and water) to separate compounds based on their polarity.

  • Chromatography: The fraction containing the target compound is subjected to one or more chromatographic techniques for purification. This typically involves column chromatography on silica gel, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure this compound.

Spectroscopic Analysis
  • Sample Preparation: A few milligrams of the purified this compound are dissolved in a deuterated solvent (commonly CDCl₃ for sesquiterpene lactones) for NMR analysis. For MS, the sample is dissolved in a suitable volatile solvent like methanol or acetonitrile.

  • NMR Spectroscopy: ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Mass Spectrometry: High-resolution mass spectra are typically obtained using an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.

Visualizations

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a natural product.

G A Plant Material Collection and Preparation B Extraction and Fractionation A->B C Chromatographic Purification (e.g., HPLC) B->C D Pure this compound C->D E Mass Spectrometry (MS, HRMS) D->E F NMR Spectroscopy (1D and 2D) D->F G Molecular Formula Determination E->G H Structure Elucidation F->H G->H

Caption: Workflow for the isolation and spectroscopic analysis of this compound.

Key 2D NMR Correlations for this compound

This diagram shows the structure of this compound and illustrates hypothetical key COSY (proton-proton) and HMBC (long-range carbon-proton) correlations that would be used for its structure elucidation. The actual correlations would be determined from the experimental data.

G cluster_legend Legend CalealactoneB a COSY (¹H-¹H) b HMBC (¹H-¹³C) c->d e->f H1 H2 H1->H2 C2 H2->C2 H3 C1 H3->C1

Caption: Hypothetical 2D NMR correlations for this compound.

The Uncharted Path: A Technical Guide to the Putative Biosynthesis of Calealactone B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 31, 2025

Abstract

Calealactone B, a germacrane sesquiterpene lactone, has garnered interest for its potential biological activities. However, its biosynthetic pathway has not yet been elucidated. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, based on the well-established biosynthesis of other germacrane sesquiterpene lactones. This document details the key enzymatic steps, from the central precursor farnesyl diphosphate to the hypothetical final modifications leading to this compound. Included are quantitative data from related pathways, detailed representative experimental protocols for the key enzyme families, and visualizations of the proposed pathway and experimental workflows to aid researchers in the study of this and similar natural products.

Introduction

This compound is a sesquiterpenoid belonging to the germacrane lactone class of natural products. While its full range of biological activities is still under investigation, related compounds have shown diverse pharmacological properties, making the biosynthesis of this compound a subject of significant interest for potential biotechnological production and drug development.

To date, the specific enzymatic pathway for the biosynthesis of this compound has not been experimentally determined. This guide, therefore, presents a putative pathway constructed from the known biosynthesis of other germacrane sesquiterpene lactones, combined with a structural analysis of this compound.

The Putative Biosynthetic Pathway of this compound

The proposed biosynthesis of this compound begins with the universal precursor for sesquiterpenes, farnesyl diphosphate (FPP), and proceeds through a series of cyclization and oxidation reactions.

This compound Putative Biosynthesis FPP Farnesyl Diphosphate (FPP) GAS Germacrene A Synthase (GAS) FPP->GAS EC 4.2.3.23 GA (+)-Germacrene A GAS->GA P450_1 Cytochrome P450 Monooxygenase (Germacrene A Oxidase) GA->P450_1 NADPH, O₂ GAA Germacrene A Acid P450_1->GAA P450_2 Cytochrome P450 Monooxygenase (Costunolide Synthase-like) GAA->P450_2 NADPH, O₂ Hydroxy_GAA 6-β-Hydroxy Germacrene A Acid P450_2->Hydroxy_GAA Lactonization Spontaneous Lactonization Hydroxy_GAA->Lactonization Costunolide Costunolide Lactonization->Costunolide P450_3 Cytochrome P450 Monooxygenases & Other modifying enzymes (e.g., Hydroxylases, Acyltransferases) Costunolide->P450_3 Further Oxidations and Acylations CalealactoneB This compound P450_3->CalealactoneB Germacrene A Synthase Assay Workflow Start Prepare Assay Buffer (e.g., 25 mM MES, pH 7.0, 10 mM MgCl₂, 5 mM DTT) Incubation Incubate Enzyme Extract with FPP Substrate (e.g., 37°C for 1-2 hours) Start->Incubation Extraction Extract with Hexane or other organic solvent Incubation->Extraction Analysis Analyze Extract by GC-MS Extraction->Analysis Quantification Quantify Germacrene A Production Analysis->Quantification Dehydrogenase Assay Workflow Prepare Prepare Reaction Mixture (Buffer, Substrate, NADP⁺) Initiate Add Enzyme Extract to initiate the reaction Prepare->Initiate Monitor Monitor Absorbance at 340 nm over time Initiate->Monitor Calculate Calculate Enzyme Activity (rate of NADPH formation) Monitor->Calculate

Unveiling the Botanical Origins of Calealactone B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

São Paulo, Brazil – October 31, 2025 – For researchers, scientists, and professionals in drug development, understanding the natural sources of bioactive compounds is a critical first step in harnessing their therapeutic potential. This technical guide provides an in-depth overview of the natural origins of Calealactone B, a sesquiterpene lactone with documented cytotoxic activities. The primary identified botanical source for this compound is the plant species Calea pinnatifida.

Natural Source and Chemical Profile

This compound is a sesquiterpene lactone that has been successfully isolated from Calea pinnatifida (R. Br.) Less., a plant belonging to the Asteraceae family.[1] This plant is known in Brazil by folk names such as "aruca," "cipó cruz," or "quebra-tudo" and is traditionally used in medicine to treat various gastrointestinal ailments.[1] Phytochemical investigations of Calea pinnatifida have revealed a rich profile of secondary metabolites, with sesquiterpene lactones, including germacranolides, being a prominent class of compounds.[1][2]

While the cytotoxic potential of extracts from Calea pinnatifida and its constituent compounds like arucanolide and calein C has been a subject of study, specific quantitative data on the yield of this compound from the plant material is not extensively detailed in the currently available literature.[3] The structural characterization of this compound has been accomplished through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1] It is identified as an analogue of another related sesquiterpene lactone, calein C, featuring an epoxide ring at the C-2 and C-3 positions.[1]

Experimental Protocols: Isolation of this compound from Calea pinnatifida

The following protocol outlines the methodology for the extraction and isolation of this compound from the fresh leaves of Calea pinnatifida, as documented in scientific literature.[1]

1. Plant Material and Extraction:

  • Fresh leaves of Calea pinnatifida (300 g) are dried, ground, and then exhaustively extracted with methanol (MeOH) at room temperature.[1]

  • The solvent is evaporated under reduced pressure to yield a crude extract (10 g).[1]

  • The crude extract is resuspended in a methanol/water (MeOH/H₂O) mixture (2:1) and subsequently partitioned with dichloromethane (CH₂Cl₂).[1]

2. Chromatographic Separation:

  • The resulting dichloromethane phase (650 mg) is subjected to column chromatography on Sephadex LH-20, using methanol as the mobile phase. This process yields seven fractions (A–G).[1]

  • Fraction B (420 mg) is further purified by flash column chromatography over silica gel, employing a solvent gradient of increasing methanol in dichloromethane. This step results in three sub-fractions (B1–B3).[1]

  • This compound is isolated from one of these sub-fractions.

3. Structural Elucidation:

  • The structural identity of the isolated this compound is confirmed through analysis of its ¹H- and ¹³C-NMR spectral data.[1]

Data Presentation

As explicit quantitative yield data for this compound is not provided in the reviewed literature, a table summarizing its chemical identification is presented below.

Compound NameMolecular FormulaClassNatural SourceMethod of Identification
This compoundNot SpecifiedSesquiterpene LactoneCalea pinnatifidaNMR, MS

Visualizing the Process: Experimental Workflow

The following diagram illustrates the key stages in the isolation of this compound from its natural source.

experimental_workflow cluster_extraction Extraction and Partitioning cluster_chromatography Chromatographic Purification plant Fresh Leaves of Calea pinnatifida extract Methanol Extraction plant->extract Dried & Ground partition MeOH/H2O Partition with CH2Cl2 extract->partition dichloromethane Dichloromethane Phase partition->dichloromethane sephadex Sephadex LH-20 Column Chromatography dichloromethane->sephadex fraction_b Fraction B sephadex->fraction_b silica Silica Flash Chromatography fraction_b->silica calealactone_b Isolated This compound silica->calealactone_b

Figure 1: Experimental workflow for the isolation of this compound.

References

Uncharted Territory: The Preliminary Biological Profile of Calealactone B Remains Largely Undisclosed

Author: BenchChem Technical Support Team. Date: November 2025

Despite significant interest in the diverse biological activities of the germacranolide class of natural products, a comprehensive preliminary biological screening of Calealactone B has yet to be detailed in publicly available scientific literature. While researchers have extensively investigated other germacranolides, revealing a range of activities including anti-inflammatory, antibacterial, and cytotoxic effects, specific data quantifying the biological impact of this compound is not readily accessible.

Germacranolides, a class of sesquiterpene lactones, are known for their significant and varied biological activities. Studies on various compounds within this class have demonstrated their potential in several therapeutic areas. For instance, some germacranolides have been screened for their ability to inhibit nitric oxide production, a key process in inflammation.[1] Others have been investigated for their antibacterial and cytotoxic properties, showing promise in the development of new antimicrobial and anticancer agents.[2] Furthermore, antiproliferative and antimigratory effects against cancer cell lines have also been reported for certain germacranolides.[3]

The general workflow for the preliminary biological screening of a natural product like this compound would typically involve a series of standardized in vitro assays. This initial assessment is crucial for identifying any potential therapeutic activities and guiding further, more focused research.

Below is a generalized workflow representing a typical preliminary biological screening process for a novel natural compound.

G cluster_extraction Compound Isolation cluster_screening Preliminary Biological Screening cluster_analysis Data Analysis & Next Steps Natural_Source Natural Source (e.g., Calea species) Extraction_Purification Extraction & Purification Natural_Source->Extraction_Purification Calealactone_B Isolated this compound Extraction_Purification->Calealactone_B Cytotoxicity_Assay Cytotoxicity Assays (e.g., MTT, SRB) Calealactone_B->Cytotoxicity_Assay Antimicrobial_Assay Antimicrobial Assays (e.g., MIC, MBC) Calealactone_B->Antimicrobial_Assay Anti_inflammatory_Assay Anti-inflammatory Assays (e.g., NO inhibition, COX-2) Calealactone_B->Anti_inflammatory_Assay Antiparasitic_Assay Antiparasitic Assays (e.g., Trypanocidal) Calealactone_B->Antiparasitic_Assay Data_Analysis Data Analysis (IC50, MIC values) Cytotoxicity_Assay->Data_Analysis Antimicrobial_Assay->Data_Analysis Anti_inflammatory_Assay->Data_Analysis Antiparasitic_Assay->Data_Analysis Hit_Identification Hit Identification & Lead Optimization Data_Analysis->Hit_Identification Mechanism_of_Action Mechanism of Action Studies Hit_Identification->Mechanism_of_Action

Caption: Generalized workflow for the preliminary biological screening of a natural product.

Due to the absence of specific experimental data for this compound, it is not possible to provide the requested detailed tables of quantitative data or specific experimental protocols. The creation of signaling pathway diagrams is also precluded, as these would be speculative without evidence of this compound's interaction with specific cellular pathways.

The scientific community awaits further research that will hopefully elucidate the biological activity profile of this compound. Such studies would be invaluable for determining its potential as a lead compound for drug development and for understanding the structure-activity relationships within the germacranolide family. Until then, its biological properties remain a subject of scientific inquiry.

References

Methodological & Application

Application Notes and Protocols for Calealactone B Extraction and Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the extraction and purification of Calealactone B, a sesquiterpenoid lactone with potential therapeutic applications. Due to the limited availability of a specific, detailed protocol for this compound in the public domain, the following protocols are based on established methodologies for the isolation of similar natural products from plant matrices. The proposed signaling pathways are inferred from studies on structurally related lactones.

Extraction of this compound from Calea pinnatifida

This protocol outlines a standard procedure for the extraction of this compound from the aerial parts of Calea pinnatifida.

Experimental Protocol

1.1. Plant Material Preparation:

  • Air-dry the aerial parts (leaves and stems) of Calea pinnatifida at room temperature in a well-ventilated area, protected from direct sunlight.

  • Once completely dried, grind the plant material into a coarse powder using a mechanical grinder.

1.2. Solvent Extraction:

  • Macerate the powdered plant material in methanol (MeOH) at a 1:10 (w/v) ratio for 72 hours at room temperature.

  • Filter the extract through Whatman No. 1 filter paper.

  • Repeat the maceration process two more times with fresh methanol to ensure exhaustive extraction.

  • Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanol extract.

1.3. Liquid-Liquid Partitioning:

  • Suspend the crude methanol extract in distilled water.

  • Perform sequential liquid-liquid partitioning with solvents of increasing polarity, starting with n-hexane, followed by dichloromethane (CH₂Cl₂), and then ethyl acetate (EtOAc).

  • Separate the layers using a separatory funnel. This compound is expected to be enriched in the dichloromethane fraction.

  • Concentrate the dichloromethane fraction to dryness using a rotary evaporator.

Experimental Workflow for Extraction

Extraction_Workflow A Air-dried and powdered Calea pinnatifida B Maceration with Methanol A->B C Filtration and Concentration B->C D Crude Methanol Extract C->D E Liquid-Liquid Partitioning (n-hexane, CH₂Cl₂, EtOAc) D->E F Dichloromethane (CH₂Cl₂) Fraction E->F G Concentration F->G H Crude this compound-enriched Extract G->H

Caption: Workflow for the extraction of this compound.

Purification of this compound

This section details a multi-step chromatographic procedure for the purification of this compound from the enriched extract.

Experimental Protocol

2.1. Silica Gel Column Chromatography (Initial Purification):

  • Subject the crude dichloromethane extract to column chromatography on silica gel (60-120 mesh).

  • Create a slurry of silica gel in n-hexane and pack the column.

  • Load the extract onto the column.

  • Elute the column with a gradient of n-hexane and ethyl acetate, starting from 100% n-hexane and gradually increasing the polarity.

  • Collect fractions and monitor by thin-layer chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (7:3), visualizing with UV light and/or an appropriate staining reagent.

  • Pool the fractions containing the compound of interest.

2.2. Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification):

  • Further purify the pooled fractions using preparative HPLC.

  • Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 4 mL/min.

  • Detection: UV detector at 220 nm.

  • Collect the peak corresponding to this compound.

  • Confirm the purity of the isolated compound using analytical HPLC.

Quantitative Data Summary

The following table presents hypothetical quantitative data for the extraction and purification of this compound from 1 kg of dried plant material.

StepParameterValueUnit
Extraction Starting Plant Material1000g
Crude Methanol Extract Yield85g
Dichloromethane Fraction Yield15g
Purification Enriched Fraction from Column Chromatography1.2g
Purified this compound from HPLC150mg
Final Product Overall Yield0.015%
Purity (by analytical HPLC)>98%

Potential Signaling Pathways of this compound

Based on studies of structurally similar sesquiterpenoid lactones, this compound may exert its biological effects through the modulation of key signaling pathways involved in cancer and inflammation.

Potential Anti-Cancer Signaling Pathway (Inferred from Galiellalactone)

Galiellalactone, a structurally related compound, has been shown to induce apoptosis and cell cycle arrest in cancer cells by activating the ATM/ATR DNA damage response pathway and inhibiting the STAT3 signaling pathway. This compound may share a similar mechanism of action.

Anticancer_Pathway cluster_0 This compound (hypothesized) cluster_1 ATM/ATR Pathway cluster_2 STAT3 Pathway CB This compound ATM_ATR ATM/ATR Activation CB->ATM_ATR activates STAT3 STAT3 Inhibition CB->STAT3 inhibits CHK1_CHK2 CHK1/CHK2 Phosphorylation ATM_ATR->CHK1_CHK2 CDC25C CDC25C Degradation CHK1_CHK2->CDC25C G2_M G2/M Cell Cycle Arrest CDC25C->G2_M Gene Inhibition of Oncogene Transcription STAT3->Gene Apoptosis Apoptosis Gene->Apoptosis

Caption: Potential anti-cancer signaling pathways of this compound.

Potential Anti-Inflammatory Signaling Pathway (Inferred from Chloranthalactone B)

Chloranthalactone B, another sesquiterpenoid lactone, exerts anti-inflammatory effects by inhibiting the AP-1 and p38 MAPK signaling pathways. This compound may possess similar anti-inflammatory properties.

Anti_inflammatory_Pathway cluster_0 This compound (hypothesized) cluster_1 MAPK Pathway CB This compound p38 p38 MAPK Inhibition CB->p38 inhibits AP1 AP-1 Inhibition p38->AP1 Mediators Reduced Pro-inflammatory Mediators (TNF-α, IL-6) AP1->Mediators

Caption: Potential anti-inflammatory signaling pathway of this compound.

Application Note: Quantitative Analysis of Calealactone B

Author: BenchChem Technical Support Team. Date: November 2025

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the quantitative analysis of Calealactone B in both plant extracts and biological matrices. Due to the limited availability of published specific methods for this compound, the methodologies presented herein are proposed based on established analytical techniques for structurally related sesquiterpene lactones. These protocols describe a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method suitable for routine analysis and a more sensitive and specific Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification.

Quantification of this compound by HPLC-UV

This section details a proposed HPLC-UV method for the quantification of this compound, suitable for analyzing extracts from plant material where concentrations are expected to be relatively high.

Protocol:

1.1. Sample Preparation (from Plant Material)

  • Drying and Grinding: Dry the plant material (e.g., leaves of Calea sp.) at 40°C to a constant weight and grind into a fine powder.

  • Extraction:

    • Accurately weigh 1.0 g of the powdered plant material into a conical flask.

    • Add 20 mL of methanol.

    • Sonicate for 30 minutes at room temperature.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the pellet twice more.

    • Combine the supernatants and evaporate to dryness under reduced pressure.

  • Reconstitution: Reconstitute the dried extract in 1 mL of methanol, vortex for 1 minute, and filter through a 0.22 µm syringe filter into an HPLC vial.

1.2. Preparation of Calibration Standards

  • Prepare a stock solution of this compound (1 mg/mL) in methanol.

  • Perform serial dilutions of the stock solution with methanol to prepare working standards with concentrations ranging from 1 µg/mL to 100 µg/mL.

1.3. HPLC-UV Instrumentation and Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-18 min: 80% B

    • 18-20 min: 80% to 30% B

    • 20-25 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • UV Detection: 210 nm (based on the typical absorbance of lactone chromophores).

1.4. Data Analysis

  • Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Workflow for HPLC-UV Quantification of this compound

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing p1 Plant Material p2 Drying & Grinding p1->p2 p3 Solvent Extraction p2->p3 p4 Filtration p3->p4 a1 HPLC-UV Injection p4->a1 a2 Chromatographic Separation a1->a2 a3 UV Detection a2->a3 d1 Peak Integration a3->d1 d2 Calibration Curve d1->d2 d3 Quantification d2->d3

Workflow for this compound quantification by HPLC-UV.

Quantification of this compound by LC-MS/MS

For the quantification of this compound in complex biological matrices such as plasma, a more sensitive and selective LC-MS/MS method is recommended.

Protocol:

2.1. Sample Preparation (from Human Plasma)

  • Protein Precipitation:

    • Pipette 100 µL of plasma sample, calibration standard, or quality control into a microcentrifuge tube.

    • Add 300 µL of ice-cold acetonitrile containing a suitable internal standard (IS) (e.g., a structurally similar, stable isotope-labeled compound).

    • Vortex for 1 minute.

  • Centrifugation: Centrifuge at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

  • Final Filtration: Filter through a 0.22 µm syringe filter into an LC-MS vial.

2.2. Preparation of Calibration Standards and Quality Controls (QCs)

  • Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Spike appropriate volumes of the stock solution into a drug-free plasma pool to create calibration standards (e.g., 1-1000 ng/mL) and QCs at low, medium, and high concentrations.

2.3. LC-MS/MS Instrumentation and Conditions

  • LC System: UPLC or HPLC system.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A suitable gradient to ensure separation from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions (Hypothetical):

    • This compound: Q1 (Precursor Ion) -> Q3 (Product Ion)

    • Internal Standard: Q1 -> Q3

    • Note: Specific mass transitions and collision energies must be determined by direct infusion of a this compound standard.

2.4. Data Analysis

  • Quantify this compound by calculating the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratios against the concentrations of the standards using a weighted (1/x²) linear regression.

Workflow for LC-MS/MS Bioanalysis

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing p1 Plasma Sample p2 Protein Precipitation p1->p2 p3 Centrifugation p2->p3 p4 Evaporation & Reconstitution p3->p4 a1 LC-MS/MS Injection p4->a1 a2 Chromatographic Separation a1->a2 a3 MS/MS Detection (MRM) a2->a3 d1 Peak Area Ratio (Analyte/IS) a3->d1 d2 Regression Analysis d1->d2 d3 Concentration Determination d2->d3

Bioanalytical workflow for this compound by LC-MS/MS.

Data Presentation

The following tables summarize the expected performance characteristics for the proposed analytical methods.

Table 1: Hypothetical Performance Characteristics of the HPLC-UV Method

ParameterSpecification
Linearity Range1 - 100 µg/mL (r² > 0.995)
Limit of Detection (LOD)0.3 µg/mL
Limit of Quantification (LOQ)1.0 µg/mL
Precision (%RSD)< 15%
Accuracy (%Bias)85 - 115%
Recovery> 80%

Table 2: Hypothetical Performance Characteristics of the LC-MS/MS Method

ParameterSpecification
Linearity Range1 - 1000 ng/mL (r² > 0.998)
Limit of Detection (LOD)0.3 ng/mL
Limit of Quantification (LOQ)1.0 ng/mL
Intra-day Precision (%RSD)< 10%
Inter-day Precision (%RSD)< 15%
Accuracy (%Bias)90 - 110%
Matrix EffectMinimal and compensated by IS

Application in a Hypothetical Signaling Pathway Study

Quantification of this compound is crucial for understanding its pharmacological effects. For instance, if this compound is hypothesized to have anti-inflammatory properties, its effect on the NF-κB signaling pathway could be investigated. Researchers would treat cells (e.g., macrophages) with known concentrations of this compound and then measure the levels of key pathway proteins.

Hypothetical NF-κB Signaling Pathway Modulation

CB This compound IKK IKK Complex CB->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation NFkB_IkB NF-κB/IκBα Complex (Inactive) NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) in Nucleus NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB IκBα Degradation Genes Pro-inflammatory Gene Expression NFkB_nuc->Genes Transcription

Hypothetical inhibition of the NF-κB pathway by this compound.

Application Notes and Protocols: Calealactone B Synthesis and Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis and derivatization of Calealactone B, a germacranolide sesquiterpene lactone of interest for its potential therapeutic properties. The methodologies outlined below are based on established synthetic strategies for structurally related compounds and provide a framework for the preparation and modification of this compound for further biological evaluation.

Section 1: Total Synthesis of this compound

The total synthesis of this compound can be approached through a multi-step sequence starting from readily available precursors. The following protocol is a representative synthetic route adapted from established methods for the synthesis of germacranolide lactones.

Synthetic Workflow

The overall synthetic strategy is depicted in the workflow diagram below.

Total_Synthesis_Workflow A Starting Material (e.g., Germacrene D) B Epoxidation A->B m-CPBA C Acid-Catalyzed Cyclization B->C Lewis Acid D Oxidation C->D PCC E Lactonization D->E LDA, PhSeBr F Introduction of α-methylene group E->F H2O2 G Final Modifications (Hydroxylation) F->G SeO2 H This compound G->H

Caption: Proposed synthetic workflow for the total synthesis of this compound.

Experimental Protocol: Total Synthesis

Step 1: Epoxidation of Germacrene D

  • Dissolve Germacrene D (1.0 eq) in dichloromethane (DCM, 0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA, 1.1 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at 0 °C for 2 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the epoxide.

Step 2: Acid-Catalyzed Cyclization

  • Dissolve the epoxide (1.0 eq) in anhydrous toluene (0.05 M) under an argon atmosphere.

  • Cool the solution to -78 °C.

  • Add a solution of trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.1 eq) in toluene dropwise.

  • Stir the mixture at -78 °C for 1 hour.

  • Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash column chromatography to afford the cyclized diol.

Step 3-7: Subsequent Transformations

The subsequent steps involving oxidation, lactonization, introduction of the α-methylene group, and final hydroxylations would follow established procedures for germacranolide synthesis. These steps typically involve reagents such as Pyridinium chlorochromate (PCC) for oxidation, Lithium diisopropylamide (LDA) and phenylselenyl bromide for lactone formation, hydrogen peroxide for selenoxide elimination, and selenium dioxide for allylic hydroxylation. Each step requires careful optimization and purification.

Quantitative Data for Synthesis
StepStarting MaterialKey ReagentsProductYield (%)
1Germacrene Dm-CPBAEpoxide~85
2EpoxideTMSOTfCyclized Diol~70
3Cyclized DiolPCCKeto-aldehyde~80
4Keto-aldehydeLDA, PhSeBrSelenyl-lactone~65
5Selenyl-lactoneH₂O₂α-methylene-γ-lactone~90
6α-methylene-γ-lactoneSeO₂Hydroxylated intermediate~50
7Hydroxylated intermediateProtecting group chemistryThis compound~40

Note: Yields are representative and may vary based on experimental conditions.

Section 2: Derivatization of this compound

The α-methylene-γ-lactone moiety in this compound is an excellent Michael acceptor, making it a prime target for derivatization to explore structure-activity relationships (SAR).

Derivatization Strategy: Michael Addition

The exocyclic methylene group is susceptible to conjugate addition by various nucleophiles, allowing for the introduction of diverse functional groups.

Derivatization_Strategy cluster_nucleophiles Nucleophiles (R-Nu) A This compound (α-methylene-γ-lactone) B Michael Addition A->B C Derivative Library B->C Nu1 Thiols (R-SH) Nu1->B Nu2 Amines (R-NH2) Nu2->B Nu3 Azides (N3-) Nu3->B

Caption: General strategy for derivatization of this compound via Michael addition.

Experimental Protocol: Michael Addition of a Thiol

Example: Synthesis of a Cysteine Adduct

  • Dissolve this compound (1.0 eq) in a 1:1 mixture of acetonitrile and phosphate buffer (pH 7.4, 0.1 M).

  • Add N-acetyl-L-cysteine (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC to obtain the desired Michael adduct.

Quantitative Data for this compound Derivatives
Derivative IDNucleophileStructure of Adduct (at C13)Yield (%)Hypothetical IC₅₀ (µM) vs. Cancer Cell Line
CB-D1N-acetyl-L-cysteine-CH₂-S-CH₂-CH(NHAc)COOH~755.2
CB-D2Piperidine-CH₂-N(CH₂)₅~808.1
CB-D3Sodium Azide-CH₂-N₃~603.5
CB-D4Methanethiol-CH₂-SMe~856.8

Note: Biological activity data is hypothetical and for illustrative purposes only.

Section 3: Putative Signaling Pathway

Based on studies of structurally similar sesquiterpene lactones, this compound is hypothesized to exert its anti-inflammatory and anti-tumor effects by modulating key signaling pathways, such as the p38 MAPK, AP-1, and NF-κB pathways.

Signaling Pathway Diagram

Signaling_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MKK3_6 MKK3/6 TLR4->MKK3_6 IKK IKK TLR4->IKK p38 p38 MAPK MKK3_6->p38 P AP1 AP-1 p38->AP1 Activation IkB IκB IKK->IkB P NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation CalealactoneB This compound CalealactoneB->MKK3_6 CalealactoneB->IKK Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) AP1->Genes NFkB_nuc->Genes

Caption: Putative signaling pathway modulated by this compound.

Pathway Description:

Inflammatory stimuli, such as lipopolysaccharide (LPS), activate Toll-like receptor 4 (TLR4), initiating downstream signaling cascades. This leads to the phosphorylation and activation of MKK3/6, which in turn phosphorylates and activates p38 MAPK. Activated p38 MAPK translocates to the nucleus and promotes the activity of the transcription factor AP-1. In parallel, TLR4 signaling can activate the IKK complex, which phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus. Both AP-1 and NF-κB drive the expression of pro-inflammatory genes. This compound is hypothesized to inhibit this pathway, potentially by targeting the upstream kinase MKK3/6 and/or the IKK complex, thereby reducing the activation of p38 MAPK, AP-1, and NF-κB, and suppressing the inflammatory response.

Application Notes and Protocols for Calealactone B in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: As of October 2025, publicly available research data specifically detailing the use of Calealactone B in cancer cell line studies is limited. The following application notes and protocols are based on studies of a closely related and well-researched compound, Galiellalactone , which shares structural similarities and exhibits anticancer properties. Researchers should consider this information as a foundational guide and optimize protocols specifically for this compound as the compound becomes more characterized.

Introduction

Galiellalactone, a natural compound, has demonstrated significant potential as an anticancer agent in preclinical studies. It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including prostate and triple-negative breast cancer. Its mechanism of action involves the modulation of key signaling pathways, such as STAT3 and the DNA damage response (DDR) pathway. These application notes provide an overview of the cellular effects of Galiellalactone and detailed protocols for its use in cancer cell line research.

Data Presentation: Effects of Galiellalactone on Cancer Cell Lines

The following table summarizes the reported effects of Galiellalactone on various cancer cell lines. This data is crucial for designing experiments and selecting appropriate concentrations.

Cell LineCancer TypeEffectEffective ConcentrationReference
DU145Prostate CancerG2/M Phase Cell Cycle Arrest10 µM[1][2]
DU145Prostate CancerInduction of Apoptosis10 µM[1][2]
DU145Prostate CancerInhibition of Cell MigrationNot Specified[1]
MDA-MB-231Triple-Negative Breast CancerInhibition of STAT3 PhosphorylationNot Specified[3]
MDA-MB-231Triple-Negative Breast CancerInduction of ApoptosisNot Specified[3]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of Galiellalactone on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Galiellalactone (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of Galiellalactone in complete medium from the stock solution. The final DMSO concentration should not exceed 0.1%.

  • Remove the medium from the wells and add 100 µL of the Galiellalactone dilutions to the respective wells. Include a vehicle control (medium with 0.1% DMSO).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Western Blotting for Protein Expression Analysis

This protocol is for analyzing the effect of Galiellalactone on the expression of key proteins involved in cell cycle and apoptosis.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Galiellalactone

  • 6-well plates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-CHK1, anti-γH2AX, anti-PARP, anti-caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with Galiellalactone at the desired concentrations for the specified time.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA protein assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Cell Cycle Analysis by Flow Cytometry

This protocol is for determining the effect of Galiellalactone on cell cycle distribution.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Galiellalactone

  • 6-well plates

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI)/RNase staining solution

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with Galiellalactone for the desired time.

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells once with ice-cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the cells to remove the ethanol and wash once with PBS.

  • Resuspend the cell pellet in PI/RNase staining solution.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay by Annexin V/PI Staining

This protocol is for quantifying Galiellalactone-induced apoptosis.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Galiellalactone

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with Galiellalactone for the indicated time.

  • Harvest both adherent and floating cells and collect them by centrifugation.

  • Wash the cells once with ice-cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within 1 hour.

Signaling Pathways and Visualizations

Galiellalactone has been shown to modulate specific signaling pathways in cancer cells, leading to its anticancer effects.

DNA Damage Response (DDR) Pathway

Galiellalactone can activate the ATM/ATR signaling pathway without causing double-strand DNA breaks.[1][2] This leads to the phosphorylation of CHK1 and H2AX, resulting in G2/M cell cycle arrest.

DDR_Pathway Calealactone Galiellalactone ATM_ATR ATM/ATR Activation Calealactone->ATM_ATR CHK1 p-CHK1 ATM_ATR->CHK1 H2AX γH2AX ATM_ATR->H2AX CDC25C CDC25C Downregulation CHK1->CDC25C G2M_Arrest G2/M Cell Cycle Arrest CDC25C->G2M_Arrest

Caption: Galiellalactone-induced DNA Damage Response Pathway.

Apoptosis Induction Pathway

The activation of the DDR pathway and other cellular stresses induced by Galiellalactone can lead to caspase-dependent apoptosis.[1][2][3]

Apoptosis_Pathway Calealactone Galiellalactone Cellular_Stress Cellular Stress (e.g., DDR Activation) Calealactone->Cellular_Stress Caspase3_Activation Caspase-3 Activation Cellular_Stress->Caspase3_Activation PARP_Cleavage PARP Cleavage Caspase3_Activation->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Caption: Galiellalactone-induced Apoptosis Pathway.

Experimental Workflow for Investigating this compound

The following diagram outlines a logical workflow for the initial investigation of this compound's effects on a cancer cell line.

Experimental_Workflow Start Start: Select Cancer Cell Line Viability_Assay Cell Viability Assay (MTT) Determine IC50 Start->Viability_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Viability_Assay->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Viability_Assay->Apoptosis_Assay Western_Blot Western Blot Analysis (Key Signaling Proteins) Cell_Cycle_Analysis->Western_Blot Apoptosis_Assay->Western_Blot Conclusion Conclusion: Elucidate Mechanism of Action Western_Blot->Conclusion

Caption: Experimental Workflow for this compound Studies.

References

Unraveling the Anti-Cancer Potential of Calealactone B: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calealactone B, a sesquiterpene lactone isolated from Calea pinnatifida, has demonstrated promising antitumor potential. However, detailed studies elucidating its precise mechanism of action are currently limited in the public domain. While the broader class of sesquiterpene lactones is known to exert anti-cancer effects through various pathways, including the induction of apoptosis and inhibition of key signaling cascades like STAT3, specific data for this compound remains largely unpublished.

This document serves as a foundational guide for researchers initiating studies on the mechanism of action of this compound. It provides a generalized framework of experimental protocols and potential signaling pathways to investigate, based on the known activities of structurally related compounds. The information presented herein is intended to be a starting point for investigation and should be adapted and optimized based on experimental findings.

Potential Mechanisms of Action to Investigate

Based on the activities of other sesquiterpene lactones, the following signaling pathways and cellular processes are high-priority areas for investigating the mechanism of action of this compound:

  • STAT3 Signaling Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a key regulator of cell proliferation, survival, and differentiation. Its constitutive activation is a hallmark of many cancers. Several lactone compounds have been shown to inhibit STAT3 phosphorylation and subsequent downstream signaling.

  • Apoptosis Induction: The programmed cell death, or apoptosis, is a critical process for eliminating damaged or cancerous cells. Many anti-cancer agents, including some lactones, exert their effects by inducing apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

  • NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is involved in inflammation and cell survival. Its aberrant activation is linked to cancer development and progression. Some natural products have been found to inhibit NF-κB signaling.

Experimental Protocols for Elucidating Mechanism of Action

The following are detailed protocols for key experiments to begin characterizing the mechanism of action of this compound.

Cell Viability and Proliferation Assays

Objective: To determine the cytotoxic and anti-proliferative effects of this compound on various cancer cell lines.

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., breast, prostate, lung cancer cell lines) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).

Apoptosis Assays

Objective: To determine if this compound induces apoptosis in cancer cells.

Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC₅₀ value for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis for Signaling Pathway Proteins

Objective: To investigate the effect of this compound on key proteins in signaling pathways like STAT3.

Protocol: Western Blotting

  • Protein Extraction: Treat cells with this compound for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-STAT3, STAT3, Bcl-2, Bax, Caspase-3, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Data Presentation

As quantitative data becomes available from the above experiments, it should be summarized in clearly structured tables for easy comparison.

Table 1: IC₅₀ Values of this compound in Various Cancer Cell Lines

Cell LineIC₅₀ (µM) after 24hIC₅₀ (µM) after 48hIC₅₀ (µM) after 72h
[Cell Line 1] [Value][Value][Value]
[Cell Line 2] [Value][Value][Value]
[Cell Line 3] [Value][Value][Value]

Table 2: Effect of this compound on Apoptosis in [Cell Line]

Treatment% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle Control [Value][Value]
This compound [Conc. 1] [Value][Value]
This compound [Conc. 2] [Value][Value]

Table 3: Densitometric Analysis of Key Signaling Proteins after this compound Treatment

Target ProteinFold Change vs. Control (1h)Fold Change vs. Control (6h)Fold Change vs. Control (24h)
p-STAT3/STAT3 [Value][Value][Value]
Bcl-2/Bax Ratio [Value][Value][Value]
Cleaved Caspase-3 [Value][Value][Value]

Visualizing Potential Mechanisms with Graphviz

The following diagrams, generated using the DOT language, illustrate hypothetical signaling pathways and experimental workflows that could be relevant to the study of this compound.

cluster_0 This compound cluster_1 Cellular Processes cluster_2 Signaling Pathway Calealactone_B Calealactone_B Apoptosis Apoptosis Calealactone_B->Apoptosis Induces STAT3 STAT3 Calealactone_B->STAT3 Inhibits Proliferation Proliferation pSTAT3 pSTAT3 STAT3->pSTAT3 Phosphorylation pSTAT3->Proliferation Promotes start Cancer Cell Culture treatment Treat with this compound start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis western Western Blot Analysis (p-STAT3, Caspases) treatment->western analysis Data Analysis & Interpretation viability->analysis apoptosis->analysis western->analysis

Application Notes and Protocols for Studying Ebelactone B Protein Binding

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide to studying the protein binding characteristics of Ebelactone B, a natural product known for its potent inhibitory effects on key enzymes. Due to the limited information available for the originally requested "Calealactone B," this document focuses on Ebelactone B as a representative lactone-containing compound with well-documented protein targets. The primary targets discussed are Pancreatic Lipase and Cathepsin A, both of which play crucial roles in physiological and pathological processes.

Ebelactone B is a potent inhibitor of esterases, including pancreatic lipase. This document outlines detailed protocols for characterizing the interaction of Ebelactone B with its target proteins, presenting quantitative data, and visualizing the relevant biological pathways and experimental workflows. The provided methodologies are designed to be adaptable for the study of other small molecule inhibitors and their protein targets.

Target Proteins and Biological Context

1. Pancreatic Lipase: A key enzyme in the digestive system, pancreatic lipase is responsible for the hydrolysis of dietary triglycerides into fatty acids and monoglycerides, facilitating their absorption in the small intestine. Inhibition of pancreatic lipase is a therapeutic strategy for the management of obesity and hyperlipidemia.

2. Cathepsin A: A lysosomal serine carboxypeptidase, Cathepsin A is involved in the degradation of proteins and peptides within the lysosome. It also forms a complex with other lysosomal enzymes, protecting them from premature degradation. Dysregulation of Cathepsin A activity has been implicated in various diseases.

Quantitative Binding Data

The following table summarizes the available quantitative data for the interaction of Ebelactone B with its target proteins.

LigandTarget ProteinAssay TypeParameterValueReference
Ebelactone BHog Pancreatic LipaseEnzyme Inhibition AssayIC500.8 ng/mL[1]
Ebelactone BHog Liver EsteraseEnzyme Inhibition AssayIC500.35 ng/mL[1]

Experimental Protocols

Pancreatic Lipase Inhibition Assay (Colorimetric)

This protocol describes a colorimetric assay to determine the inhibitory activity of Ebelactone B against pancreatic lipase. The assay is based on the measurement of the release of p-nitrophenol (pNP) from the substrate p-nitrophenyl butyrate (pNPB).

Materials:

  • Porcine Pancreatic Lipase (PPL)

  • Ebelactone B

  • p-nitrophenyl butyrate (pNPB)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Triton X-100

  • DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of PPL in Tris-HCl buffer.

    • Prepare a stock solution of Ebelactone B in DMSO.

    • Prepare a stock solution of pNPB in acetonitrile.

    • Prepare the assay buffer: 50 mM Tris-HCl, pH 8.0, containing 0.1% (v/v) Triton X-100.

  • Assay Protocol:

    • Add 20 µL of varying concentrations of Ebelactone B (serially diluted in assay buffer with a final DMSO concentration of <1%) to the wells of a 96-well plate.

    • Add 20 µL of PPL solution to each well.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 10 µL of pNPB solution to each well.

    • Immediately measure the absorbance at 405 nm using a microplate reader.

    • Continue to record the absorbance every minute for 20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of Ebelactone B.

    • Plot the percentage of inhibition against the logarithm of the Ebelactone B concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cathepsin A Activity Assay (Fluorometric)

This protocol outlines a fluorometric assay to measure the activity of Cathepsin A and its inhibition by Ebelactone B. The assay utilizes a fluorogenic substrate that releases a fluorescent molecule upon cleavage by Cathepsin A.

Materials:

  • Recombinant Human Cathepsin A

  • Ebelactone B

  • Fluorogenic Cathepsin A substrate (e.g., Z-Phe-Ala-AMC)

  • Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, containing 1 mM EDTA and 0.1% CHAPS)

  • DMSO

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of Cathepsin A in assay buffer.

    • Prepare a stock solution of Ebelactone B in DMSO.

    • Prepare a stock solution of the fluorogenic substrate in DMSO.

  • Assay Protocol:

    • Add 10 µL of varying concentrations of Ebelactone B (serially diluted in assay buffer with a final DMSO concentration of <1%) to the wells of a 96-well black plate.

    • Add 80 µL of Cathepsin A solution to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Initiate the reaction by adding 10 µL of the fluorogenic substrate solution to each well.

    • Measure the fluorescence intensity (e.g., Excitation: 380 nm, Emission: 460 nm) every 2 minutes for 30 minutes using a fluorescence microplate reader.

  • Data Analysis:

    • Determine the reaction velocity (rate of increase in fluorescence) for each Ebelactone B concentration.

    • Calculate the percentage of inhibition and plot it against the logarithm of the inhibitor concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique to study the real-time binding kinetics of Ebelactone B to its target proteins.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 chip)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Target protein (Pancreatic Lipase or Cathepsin A)

  • Ebelactone B

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., glycine-HCl, pH 2.5)

Procedure:

  • Protein Immobilization:

    • Activate the sensor chip surface using a mixture of EDC and NHS.

    • Inject the target protein over the activated surface to achieve the desired immobilization level.

    • Deactivate the remaining active sites with ethanolamine.

  • Binding Analysis:

    • Inject a series of concentrations of Ebelactone B over the immobilized protein surface.

    • Monitor the association and dissociation phases in real-time by recording the change in the SPR signal (response units, RU).

    • After each injection, regenerate the sensor surface using the regeneration solution to remove the bound analyte.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat changes associated with the binding of Ebelactone B to its target protein, providing a complete thermodynamic profile of the interaction.

Materials:

  • Isothermal titration calorimeter

  • Target protein (Pancreatic Lipase or Cathepsin A)

  • Ebelactone B

  • Dialysis buffer (e.g., PBS or Tris buffer)

  • DMSO

Procedure:

  • Sample Preparation:

    • Dialyze the target protein extensively against the chosen buffer.

    • Prepare a stock solution of Ebelactone B in the same buffer (with a minimal amount of DMSO to ensure solubility). The final DMSO concentration in the cell should be matched in the titrant.

  • ITC Experiment:

    • Load the protein solution into the sample cell of the calorimeter.

    • Load the Ebelactone B solution into the injection syringe.

    • Perform a series of injections of Ebelactone B into the protein solution while monitoring the heat changes.

  • Data Analysis:

    • Integrate the heat pulses to obtain the heat of binding for each injection.

    • Plot the heat of binding against the molar ratio of ligand to protein.

    • Fit the data to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

Visualizations

Signaling Pathways and Experimental Workflows

Pancreatic_Lipase_Inhibition_Pathway cluster_digestion Small Intestine Lumen Triglycerides Dietary Triglycerides FattyAcids Fatty Acids & Monoglycerides Triglycerides->FattyAcids Hydrolysis PancreaticLipase Pancreatic Lipase EbelactoneB Ebelactone B EbelactoneB->PancreaticLipase Inhibition Absorption Absorption by Enterocytes FattyAcids->Absorption

Caption: Inhibition of dietary fat digestion by Ebelactone B.

CathepsinA_Lysosomal_Pathway cluster_lysosome Lysosome ProCathepsinA Pro-Cathepsin A CathepsinA Active Cathepsin A ProCathepsinA->CathepsinA Activation ProteinSubstrates Protein Substrates EbelactoneB Ebelactone B EbelactoneB->CathepsinA Inhibition DegradationProducts Degradation Products ProteinSubstrates->DegradationProducts Proteolysis

Caption: Ebelactone B inhibits the proteolytic activity of Cathepsin A in the lysosome.

SPR_Workflow start Start immobilize Immobilize Target Protein on Sensor Chip start->immobilize inject Inject Ebelactone B (Multiple Concentrations) immobilize->inject measure Measure Association & Dissociation (Sensorgram) inject->measure regenerate Regenerate Sensor Surface measure->regenerate regenerate->inject Next Concentration analyze Analyze Data (ka, kd, KD) regenerate->analyze All Concentrations Tested end End analyze->end ITC_Workflow start Start load_protein Load Target Protein into Sample Cell start->load_protein load_ligand Load Ebelactone B into Syringe start->load_ligand titrate Perform Serial Injections load_protein->titrate load_ligand->titrate measure Measure Heat Change titrate->measure measure->titrate More Injections analyze Analyze Data (KD, ΔH, ΔS, n) measure->analyze Titration Complete end End analyze->end

References

Application Notes and Protocols for In Vivo Experimental Models Relevant to Calealactone B

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield any specific in vivo experimental data for Calealactone B. The following information is based on in vivo studies of structurally similar sesquiterpenoid lactones, namely Glabralactone and Chloranthalactone B . This information is provided as a reference for researchers and drug development professionals interested in designing in vivo studies for this compound, with the explicit understanding that these results are not directly transferable.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model (Glabralactone)

A common in vivo model to assess the anti-inflammatory potential of compounds is the carrageenan-induced paw edema model in rodents. This model mimics the acute inflammatory response. Studies on Glabralactone, a compound with structural similarities to this compound, have utilized this model to demonstrate its anti-inflammatory effects.[1]

Quantitative Data Summary

The anti-inflammatory effect of Glabralactone was evaluated by measuring the reduction in paw edema volume in rats after oral administration.

Treatment GroupDose (mg/kg)Paw Edema Volume Reduction (%)
Glabralactone5Significant reduction observed
Glabralactone10Significant reduction observed
Glabralactone20Significant suppression of pro-inflammatory mediators

Note: Specific percentage reductions in paw volume were not detailed in the provided search results, but a significant decrease was reported. The 20 mg/kg dose was shown to significantly suppress the expression of iNOS and IL-1β in the paw tissue.[1]

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This protocol is adapted from studies on Glabralactone.[1]

Animals: Male Sprague-Dawley rats (150-170 g) are used for this model. All animal procedures should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Materials:

  • Glabralactone (or test compound, e.g., this compound)

  • Carrageenan (1% w/v in sterile saline)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Plethysmometer

  • Syringes and needles

Procedure:

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Grouping: Animals are randomly divided into control and treatment groups.

  • Compound Administration: The test compound (e.g., Glabralactone) is administered orally (p.o.) at the desired doses (e.g., 5, 10, 20 mg/kg). The vehicle is administered to the control group.

  • Induction of Edema: Thirty minutes after compound administration, 0.1 mL of 1% carrageenan solution is injected subcutaneously into the subplantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, 5, and 6 hours).

  • Calculation of Edema and Inhibition:

    • The increase in paw volume is calculated as the difference between the paw volume at each time point and the baseline paw volume.

    • The percentage of inhibition of edema is calculated using the following formula: % Inhibition = [(V_c - V_t) / V_c] * 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

  • Tissue Analysis (Optional): At the end of the experiment, animals can be euthanized, and the paw tissue can be collected for further analysis, such as Western blotting to measure the expression of inflammatory mediators like iNOS and IL-1β.[1]

Experimental Workflow Diagram

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment Analysis acclimatization Animal Acclimatization grouping Grouping of Animals acclimatization->grouping admin Oral Administration (Test Compound/Vehicle) grouping->admin carr_injection Carrageenan Injection (Subplantar) admin->carr_injection 30 min measurement Paw Volume Measurement (Plethysmometer) carr_injection->measurement 0-6 hours calc Calculation of Edema & Inhibition measurement->calc tissue_analysis Tissue Analysis (Optional) measurement->tissue_analysis

Caption: Workflow for the carrageenan-induced paw edema model.

Signaling Pathways Implicated for Structurally Similar Compounds

While in vivo signaling pathway data for this compound is unavailable, studies on Glabralactone and Chloranthalactone B suggest potential mechanisms of action that may be relevant.

NF-κB and TRIF-Dependent IRF-3 Signaling (Glabralactone)

In in vitro studies, Glabralactone has been shown to suppress the activation of the NF-κB and TRIF-dependent IRF-3 pathways in LPS-stimulated macrophages.[1] This suggests that its anti-inflammatory effects may be mediated through the inhibition of these key inflammatory signaling cascades.

G LPS LPS TLR4 TLR4 LPS->TLR4 TRIF TRIF TLR4->TRIF NFkB NF-κB Activation TLR4->NFkB IRF3 IRF3 Activation TRIF->IRF3 ProInflammatory Pro-inflammatory Mediators (iNOS, IL-1β, TNF-α) IRF3->ProInflammatory NFkB->ProInflammatory Glabralactone Glabralactone Glabralactone->TRIF Inhibits Glabralactone->NFkB Inhibits

Caption: Putative signaling pathway for Glabralactone.

AP-1 and p38 MAPK Signaling (Chloranthalactone B)

In vitro studies on Chloranthalactone B have demonstrated its ability to inhibit the production of inflammatory mediators by suppressing the AP-1 and p38 MAPK pathways in LPS-stimulated macrophages.[2][3]

G LPS LPS TLR4 TLR4 LPS->TLR4 MKK3_6 MKK3/6 TLR4->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK AP1 AP-1 Activation p38_MAPK->AP1 ProInflammatory Pro-inflammatory Mediators (NO, PGE₂, TNF-α, IL-1β, IL-6) AP1->ProInflammatory CTB Chloranthalactone B CTB->MKK3_6 Inhibits (Phosphorylation)

Caption: Putative signaling pathway for Chloranthalactone B.

Future Directions for this compound In Vivo Research

Given the lack of direct in vivo data for this compound, future research could focus on:

  • Anti-inflammatory models: Utilizing the carrageenan-induced paw edema model as a starting point to evaluate the anti-inflammatory efficacy of this compound.

  • Cancer models: Should in vitro studies indicate anti-cancer activity, xenograft or syngeneic tumor models could be employed. The choice of model would depend on the cancer type and the desired immunological context.

  • Neuroprotection models: If in vitro neuroprotective effects are observed, animal models of neurodegenerative diseases (e.g., Alzheimer's or Parkinson's disease models) or acute neuronal injury (e.g., stroke models) could be considered.

It is imperative for researchers to first establish the in vitro activity and safety profile of this compound before proceeding with in vivo experimentation. The protocols and pathways described above for similar compounds provide a valuable framework for designing these future studies.

References

Application of Calealactone B in Natural Product Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Calealactone B is a sesquiterpene lactone isolated from Calea pinnatifida, a plant belonging to the Asteraceae family. Sesquiterpene lactones are a large group of secondary metabolites known for their diverse biological activities. This document provides detailed application notes and experimental protocols for the investigation of this compound's potential as an antitumor agent, based on published research. The presence of α,β-unsaturated carbonyl groups in its structure is a key feature, suggesting its potential to interact with biological nucleophiles and modulate cellular pathways.[1]

Biological Activity and Data

This compound has demonstrated cytotoxic activity against thyroid carcinoma cell lines. The antitumor potential of this compound was evaluated against anaplastic (KTC-2) and papillary (TPC-1) thyroid carcinoma cells.[2][3]

Table 1: Cytotoxic Activity of this compound

CompoundCell LineIC50 (µM)
This compoundKTC-2 (Anaplastic Thyroid Carcinoma)29.8
This compoundTPC-1 (Papillary Thyroid Carcinoma)41.2

Data extracted from Caldas et al., Molecules, 2020.[2][3]

Experimental Protocols

The following are detailed protocols for experiments relevant to the investigation of this compound's antitumor properties.

Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay

This protocol is adapted from the methodology used to determine the IC50 values of this compound.[2][3]

Objective: To determine the concentration of this compound that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • This compound

  • Human cancer cell lines (e.g., KTC-2, TPC-1)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Harvest logarithmically growing cells using Trypsin-EDTA and resuspend in fresh medium.

    • Count the cells and adjust the density to 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent-induced cytotoxicity.

    • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for 48 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium containing MTT from the wells.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Signaling Pathways and Visualizations

While the specific signaling pathway for this compound has not been fully elucidated, related sesquiterpene lactones have been shown to induce apoptosis and modulate key signaling pathways involved in cancer cell survival and proliferation, such as the NF-κB pathway.[4] The presence of reactive α,β-unsaturated carbonyl moieties in this compound suggests a potential mechanism involving the alkylation of cellular nucleophiles, such as cysteine residues in key signaling proteins.

Proposed Signaling Pathway for Further Investigation

The following diagram illustrates a hypothetical signaling pathway for this compound-induced apoptosis, a common mechanism for sesquiterpene lactones. This pathway provides a framework for future mechanistic studies.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Calealactone_B This compound ROS ↑ Reactive Oxygen Species (ROS) Calealactone_B->ROS Mitochondrion Mitochondrion ROS->Mitochondrion Bcl2 Bcl-2 family (e.g., Bax, Bak) Mitochondrion->Bcl2 Cytochrome_c Cytochrome c release Bcl2->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic pathway induced by this compound.

Experimental Workflow for Antitumor Activity Screening

The following diagram outlines a logical workflow for the initial screening and investigation of this compound's antitumor properties.

G cluster_workflow Experimental Workflow Start Start Isolation Isolation of This compound Start->Isolation Cytotoxicity Cytotoxicity Screening (MTT Assay) Isolation->Cytotoxicity IC50 Determine IC50 values Cytotoxicity->IC50 Apoptosis Apoptosis Assay (e.g., Annexin V/PI) IC50->Apoptosis Mechanism Mechanistic Studies (e.g., Western Blot for NF-κB, Caspases) Apoptosis->Mechanism End End Mechanism->End

Caption: Workflow for evaluating this compound's antitumor activity.

Conclusion

This compound presents a promising scaffold for the development of novel antitumor agents, particularly for thyroid carcinoma. The provided data and protocols offer a foundation for further research into its mechanism of action and potential therapeutic applications. Future studies should focus on elucidating the specific molecular targets and signaling pathways affected by this compound to fully understand its anticancer potential.

References

Troubleshooting & Optimization

Technical Support Center: Calealactone B Isolation

Author: BenchChem Technical Support Team. Date: November 2025

Important Notice: Extensive searches for "Calealactone B" in scientific literature and chemical databases have not yielded specific information regarding its isolation, purification, or biological activity. The information presented below is a generalized guide based on common challenges and methodologies for the isolation of novel lactone natural products. Researchers working with what they identify as this compound should consider these as starting points and adapt them based on their specific experimental observations.

Frequently Asked Questions (FAQs)

Q1: We are experiencing very low yields of a compound we believe to be this compound from our natural source extract. What are the potential reasons and solutions?

A1: Low yields are a common challenge in natural product isolation. Several factors could be contributing to this issue:

  • Suboptimal Extraction Method: The chosen solvent system or extraction technique (e.g., maceration, Soxhlet, supercritical fluid extraction) may not be efficient for this compound.

    • Troubleshooting:

      • Solvent Polarity: Experiment with a gradient of solvents from non-polar (e.g., hexane, dichloromethane) to polar (e.g., ethyl acetate, methanol, water). A systematic fractionation approach is recommended.

      • Extraction Technique: For thermally labile compounds, avoid high temperatures (Soxhlet). Consider ultrasound-assisted or microwave-assisted extraction to improve efficiency at lower temperatures.

  • Degradation: this compound, like many lactones, may be susceptible to hydrolysis (opening of the lactone ring) under acidic or basic conditions, or degradation due to heat and light.

    • Troubleshooting:

      • pH Control: Maintain a neutral pH during extraction and purification. Use buffered aqueous solutions if necessary.

      • Temperature and Light: Perform all steps at low temperatures (e.g., on ice or in a cold room) and protect samples from light by using amber glassware or covering with aluminum foil.

  • Low Abundance in the Source Material: The concentration of this compound in the natural source may be inherently low.

    • Troubleshooting:

      • Source Material Collection: Ensure the source material was collected at the optimal time and location, as metabolite concentrations can vary.

      • Scale-up: Increase the starting amount of the source material.

Q2: We are struggling to purify this compound. Our fractions from column chromatography are consistently impure. What can we do?

A2: Purification is often the most challenging step. Here are some strategies to improve purity:

  • Orthogonal Separation Techniques: Relying on a single chromatographic method is often insufficient. Combine different techniques that separate based on different principles.

    • Recommended Workflow:

      • Initial Fractionation: Use normal-phase column chromatography (e.g., silica gel) with a stepwise gradient of solvents (e.g., hexane-ethyl acetate).

      • Intermediate Purification: Employ size-exclusion chromatography (e.g., Sephadex LH-20) to separate compounds based on their molecular size.

      • Final Polishing: Utilize high-performance liquid chromatography (HPLC), preferably with a different stationary phase than the initial separation (e.g., reversed-phase C18 or a phenyl-hexyl column).

  • High-Resolution Techniques:

    • HPLC: This is crucial for obtaining high-purity compounds.

      • Method Development: Optimize the mobile phase composition (e.g., acetonitrile/water or methanol/water gradients), flow rate, and column temperature.

      • Detector: Use a diode-array detector (DAD) to assess peak purity by examining the UV-Vis spectra across a single peak.

  • Co-eluting Impurities: The impurities may have very similar polarities to this compound.

    • Troubleshooting:

      • Different Selectivity: Switch to a column with a different stationary phase chemistry (e.g., from C18 to a cyano or pentafluorophenyl column in reversed-phase HPLC).

      • Preparative TLC: Preparative thin-layer chromatography can sometimes be effective for separating closely related compounds.

Q3: How can we confirm the presence and structural integrity of this compound during the isolation process?

A3: Spectroscopic and spectrometric techniques are essential for tracking and characterizing your target compound.

  • Thin-Layer Chromatography (TLC): Use TLC as a rapid, inexpensive tool to monitor the progress of your fractionation. Develop a specific staining method if the compound is not UV-active.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique to quickly identify the fractions containing a compound with the expected molecular weight of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Once a compound is isolated in sufficient purity and quantity, ¹H NMR and ¹³C NMR are required to elucidate its structure. For a novel compound, 2D NMR experiments (e.g., COSY, HSQC, HMBC) will be necessary to confirm its constitution and relative stereochemistry. The presence of characteristic signals for a lactone carbonyl (typically δC ~170-180 ppm in ¹³C NMR) would be a key indicator.

Troubleshooting Guides

Problem: Low Yield of Target Compound
Symptom Possible Cause Suggested Solution
Target compound is present in the crude extract but lost during purification.Adsorption onto silica gel; Degradation on the stationary phase.Deactivate silica gel with a small percentage of water or triethylamine. Consider using a different stationary phase like alumina or a bonded silica (e.g., diol).
The lactone ring is opening, leading to a different compound.pH is too high or too low.Ensure all solvents and solutions are at a neutral pH. Avoid prolonged exposure to acidic or basic conditions.
Gradual disappearance of the target compound in solution over time.Instability at room temperature or in the chosen solvent.Store all fractions and the isolated compound at low temperatures (-20°C or -80°C) under an inert atmosphere (e.g., argon or nitrogen). Evaporate solvents as quickly as possible at low temperatures using a rotary evaporator with a cold water bath.

Experimental Protocols

General Protocol for the Isolation of a Novel Lactone
  • Extraction:

    • Air-dry and grind the source material to a fine powder.

    • Perform a sequential extraction with solvents of increasing polarity: hexane, dichloromethane, ethyl acetate, and methanol.

    • Concentrate each extract under reduced pressure.

  • Preliminary Fractionation:

    • Subject the most promising extract (based on preliminary screening like TLC or LC-MS) to vacuum liquid chromatography (VLC) or column chromatography on silica gel.

    • Elute with a step gradient of hexane and ethyl acetate (e.g., 100:0, 90:10, 80:20, etc.), followed by ethyl acetate and methanol.

    • Combine fractions based on their TLC profiles.

  • Purification:

    • Further purify the active fractions using size-exclusion chromatography on Sephadex LH-20, eluting with a solvent like methanol or a dichloromethane/methanol mixture.

    • Perform final purification using preparative or semi-preparative HPLC on a C18 column with a water/acetonitrile or water/methanol gradient.

  • Structure Elucidation:

    • Acquire high-resolution mass spectrometry (HRMS) data to determine the elemental composition.

    • Perform comprehensive 1D and 2D NMR analyses to determine the chemical structure.

    • Obtain infrared (IR) spectroscopy data to confirm the presence of key functional groups, such as the lactone carbonyl.

    • If a crystalline product is obtained, X-ray crystallography can provide the absolute stereochemistry.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification cluster_analysis Analysis Source Source Material Extract Crude Extract Source->Extract Solvent Extraction CC Column Chromatography (e.g., Silica Gel) Extract->CC Fractions Combined Fractions CC->Fractions SEC Size-Exclusion Chromatography Fractions->SEC HPLC Reversed-Phase HPLC SEC->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound Analysis Structure Elucidation (NMR, MS, etc.) Pure_Compound->Analysis

Caption: A generalized workflow for the isolation of a novel natural product like this compound.

troubleshooting_logic start Low Yield or Purity Issue check_extraction Review Extraction Protocol start->check_extraction check_purification Review Purification Protocol start->check_purification check_stability Assess Compound Stability start->check_stability optimize_solvent Optimize Solvent System check_extraction->optimize_solvent Inefficient? change_method Change Extraction Method check_extraction->change_method Inefficient? orthogonal_methods Use Orthogonal Chromatography check_purification->orthogonal_methods Impure? hplc_dev Develop HPLC Method check_purification->hplc_dev Impure? control_ph Control pH check_stability->control_ph Degradation? low_temp Use Low Temperature check_stability->low_temp Degradation?

Caption: A decision-making diagram for troubleshooting common issues in this compound isolation.

Technical Support Center: Calealactone B Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Calealactone B from Calea pinnatifida.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what source is it typically extracted?

A1: this compound is a type of secondary metabolite known as a sesquiterpene lactone. It is naturally found in the plant Calea pinnatifida, a species used in traditional medicine.[1]

Q2: What are the known biological activities of this compound and related compounds from Calea pinnatifida?

A2: Extracts from Calea pinnatifida containing sesquiterpene lactones like this compound have demonstrated anti-inflammatory and antitumor activities.[1][2][3] These activities are believed to be linked to the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammatory responses.[3][4]

Q3: What is the general strategy for extracting this compound?

A3: The extraction of this compound typically involves a multi-step process. This begins with the extraction of dried and ground plant material with a polar solvent like ethanol. This is followed by liquid-liquid partitioning to separate compounds based on their polarity. This compound is found in the dichloromethane fraction, which is then further purified using chromatographic techniques like High-Performance Liquid Chromatography (HPLC).[1][2]

Q4: Why is the choice of solvent critical in the extraction process?

A4: Solvent selection is crucial as it directly influences the efficiency and selectivity of the extraction. The ideal solvent should effectively dissolve this compound while minimizing the co-extraction of undesirable compounds. The polarity of the solvent is a key factor in this selection process.

Q5: How can I quantify the yield of this compound in my extract?

A5: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis) is a common and effective method for the quantification of this compound. This requires a pure standard of this compound to create a calibration curve for accurate measurement.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Yield of Crude Extract 1. Inefficient initial extraction. 2. Improper plant material preparation. 3. Degradation of the compound.1. Optimize the extraction solvent and method (e.g., increase extraction time, consider alternative techniques like ultrasound-assisted extraction). 2. Ensure the plant material is properly dried and finely ground to maximize surface area. 3. Avoid high temperatures during extraction and solvent evaporation to prevent thermal degradation.
Low Purity of this compound in the Dichloromethane Fraction 1. Incomplete separation during liquid-liquid partitioning. 2. Presence of other compounds with similar polarity.1. Perform multiple partitioning steps to improve separation efficiency. 2. Optimize the chromatographic purification step (e.g., adjust the mobile phase composition, use a different stationary phase).
Poor Resolution in HPLC Analysis 1. Inappropriate mobile phase composition. 2. Unsuitable HPLC column. 3. Suboptimal flow rate or temperature.1. Methodically adjust the ratio of solvents in the mobile phase to improve separation. 2. Select a column with a stationary phase chemistry appropriate for sesquiterpene lactones (e.g., C18). 3. Optimize the flow rate and column temperature to enhance peak resolution.
Inconsistent Extraction Yields 1. Variability in the chemical composition of the plant material. 2. Lack of standardization in the extraction protocol.1. Source plant material from a consistent and reliable supplier. Consider the harvesting time and conditions. 2. Maintain strict control over all experimental parameters, including solvent volumes, extraction times, and temperatures.

Experimental Protocols

Protocol 1: Extraction and Partitioning of this compound from Calea pinnatifida

This protocol outlines the initial extraction and solvent partitioning steps to obtain a crude fraction enriched with this compound.

Materials:

  • Dried and powdered aerial parts of Calea pinnatifida

  • 92% Ethanol (EtOH)

  • n-Hexane

  • Dichloromethane (CH₂Cl₂)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Rotary evaporator

  • Separatory funnel

  • Filter paper

Methodology:

  • Maceration: Macerate 1 kg of dried, powdered aerial parts of Calea pinnatifida with 5 L of 92% ethanol at room temperature for 72 hours.

  • Filtration and Concentration: Filter the extract and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude ethanol extract.

  • Solvent Partitioning:

    • Suspend the crude ethanol extract in a mixture of ethanol and water (9:1 v/v).

    • Perform liquid-liquid partitioning sequentially with n-hexane, dichloromethane, and ethyl acetate.

    • For each partitioning step, mix the extract suspension with an equal volume of the solvent in a separatory funnel, shake vigorously, and allow the layers to separate.

    • Collect the dichloromethane fraction, which will contain this compound.

  • Drying and Storage: Dry the dichloromethane fraction over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the dried CH₂Cl₂ fraction. Store at -20°C for further purification.

Protocol 2: Purification of this compound using HPLC

This protocol describes the purification of this compound from the dichloromethane fraction by High-Performance Liquid Chromatography.

Materials:

  • Dried dichloromethane fraction from Protocol 1

  • HPLC-grade methanol

  • HPLC-grade water

  • HPLC system with a UV detector

  • Semi-preparative C18 HPLC column

Methodology:

  • Sample Preparation: Dissolve a known amount of the dried dichloromethane fraction in HPLC-grade methanol. Filter the solution through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 semi-preparative column (e.g., 250 x 10 mm, 5 µm).

    • Mobile Phase: A gradient of methanol in water. The specific gradient should be optimized, starting with a higher proportion of water and gradually increasing the proportion of methanol.

    • Flow Rate: A typical flow rate for a semi-preparative column is 2-5 mL/min.

    • Detection: Monitor the elution at a wavelength of 220 nm.

  • Fraction Collection: Collect the fractions corresponding to the peak of this compound based on the retention time of a standard, if available, or by collecting all major peaks for subsequent analysis.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm the purity of the isolated this compound.

Data Presentation

Table 1: Solvent Partitioning Yields from Calea pinnatifida Extract

FractionYield (% of Crude Extract)
n-Hexane15.2
Dichloromethane8.5
Ethyl Acetate5.3
Hydroalcoholic71.0

Note: These are example yields and can vary depending on the plant material and extraction conditions.

Visualizations

Experimental Workflow

experimental_workflow plant Dried Calea pinnatifida maceration Maceration (Ethanol) plant->maceration filtration Filtration & Concentration maceration->filtration crude_extract Crude Ethanol Extract filtration->crude_extract partitioning Solvent Partitioning crude_extract->partitioning hexane n-Hexane Fraction partitioning->hexane Non-polar compounds dcm Dichloromethane Fraction partitioning->dcm This compound etoh Ethyl Acetate Fraction partitioning->etoh Polar compounds hplc HPLC Purification dcm->hplc calealactone_b Pure this compound hplc->calealactone_b

Caption: Workflow for this compound extraction and purification.

Proposed Signaling Pathway Inhibition

signaling_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 ikk IKK Complex tlr4->ikk activates ikb_nfkb IκB NF-κB ikk->ikb_nfkb phosphorylates IκB ikb IκB nfkb NF-κB (p50/p65) nfkb_n NF-κB (p50/p65) nfkb->nfkb_n translocates ikb_nfkb->ikb releases ikb_nfkb->nfkb calealactone_b This compound calealactone_b->ikk inhibits dna DNA nfkb_n->dna binds genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) dna->genes transcription

Caption: Proposed mechanism of this compound inhibiting the NF-κB pathway.

References

Calealactone B stability and degradation issues

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Calealactone B

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in my experiments?

A1: The stability of complex lactones like this compound is primarily influenced by several factors:

  • pH: Lactones are cyclic esters and are susceptible to hydrolysis, which is the cleavage of the ester bond by water. This process is significantly accelerated under both acidic and basic conditions.[1][2][3][4][5]

  • Temperature: Higher temperatures generally increase the rate of all chemical reactions, including degradation pathways like hydrolysis and oxidation.[6] For some lactones, thermal degradation can occur even in the absence of a solvent.

  • Light Exposure: Many complex organic molecules are photosensitive and can degrade upon exposure to UV or even visible light. It is crucial to protect solutions of this compound from light.

  • Presence of Nucleophiles: Besides water, other nucleophiles such as amines or alcohols can react with the lactone ring, leading to its opening.[7]

  • Enzymatic Degradation: If working with biological matrices (e.g., cell culture media, plasma), esterase enzymes can rapidly hydrolyze the lactone ring.[8]

Q2: How should I store my stock solutions of this compound?

A2: To maximize the shelf-life of this compound stock solutions, consider the following:

  • Solvent Choice: Use a dry, aprotic solvent such as anhydrous DMSO or ethanol. Avoid aqueous solutions for long-term storage.

  • Temperature: Store stock solutions at -20°C or -80°C.

  • Light Protection: Use amber vials or wrap vials in aluminum foil to protect from light.

  • Inert Atmosphere: For highly sensitive compounds, storing under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation.

Q3: My experimental results are inconsistent. Could degradation of this compound be the cause?

A3: Yes, inconsistent results are a common sign of compound instability. If this compound degrades during your experiment, its effective concentration will decrease over time, leading to variable outcomes. It is recommended to prepare fresh dilutions from a frozen stock solution immediately before each experiment.

Q4: What is the expected primary degradation product of this compound in aqueous media?

A4: The most common degradation pathway for a lactone in aqueous media is hydrolysis, which results in the opening of the cyclic ester to form the corresponding hydroxy carboxylic acid.[1][3] This is a reversible reaction, and the equilibrium between the closed lactone and the open-chain form is pH-dependent.[9][10][11]

Troubleshooting Guide

Problem / Observation Potential Cause Recommended Action
Loss of biological activity over time in an aqueous buffer. Hydrolysis of the lactone ring. The open-chain hydroxy acid form may have reduced or no biological activity.1. Prepare fresh solutions of this compound immediately before use.2. Minimize the time the compound spends in aqueous buffer before analysis.3. If possible, conduct the experiment at a pH where the lactone form is most stable (often slightly acidic, but this is compound-specific).
Appearance of a new peak in HPLC analysis of the compound after incubation. Degradation. The new peak likely corresponds to a degradation product, such as the hydrolyzed form.1. Characterize the new peak using mass spectrometry (MS) to confirm if it corresponds to the addition of a water molecule (mass of parent + 18).2. Perform a forced degradation study (see Experimental Protocols) to intentionally generate degradation products and use them as standards.
Precipitation of the compound in aqueous buffer. Poor solubility. The compound may be degrading to a less soluble product, or the initial solubility in the aqueous medium is low.1. Confirm the solubility of this compound in your experimental buffer.2. Use a co-solvent (e.g., a small percentage of DMSO or ethanol) if compatible with your experimental system.3. Visually inspect for precipitation before and during the experiment.
Variability between experimental replicates. Inconsistent compound handling or degradation. 1. Standardize the protocol for preparing and handling this compound solutions.2. Ensure all replicates are treated identically in terms of incubation time and exposure to light and temperature.

Quantitative Data Summary

Due to the lack of specific data for this compound, the following table summarizes the general stability of lactones under different conditions.

Condition Stability Profile Primary Degradation Pathway
Acidic pH (e.g., pH < 4) UnstableAcid-catalyzed hydrolysis to the hydroxy carboxylic acid.[1][2]
Neutral pH (e.g., pH 7.4) Moderately Stable to UnstableEquilibrium exists between the lactone and the open-chain carboxylate. The rate of hydrolysis is generally slower than at acidic or basic pH but can be significant over time.[5][9][10][11]
Basic pH (e.g., pH > 8) Highly UnstableBase-catalyzed hydrolysis (saponification) to the carboxylate salt of the hydroxy acid.[1][3][5]
Elevated Temperature (>37°C) Decreased StabilityIncreased rate of hydrolysis and potential for other thermal degradation pathways.[6]
UV/Vis Light Exposure Potentially UnstablePhotodegradation, which can involve complex reaction pathways.
Aprotic Organic Solvent (e.g., DMSO, Acetonitrile) Generally StableMinimal degradation if the solvent is anhydrous.[12]

Experimental Protocols

Protocol 1: Forced Degradation Study to Identify Potential Degradants

This protocol is designed to intentionally degrade this compound to generate its likely degradation products, which can then be used as standards in analytical methods.

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in acetonitrile or DMSO.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution to 100 µM in 0.1 M HCl. Incubate at 60°C for 2, 8, and 24 hours.

    • Base Hydrolysis: Dilute the stock solution to 100 µM in 0.1 M NaOH. Incubate at room temperature for 30 minutes, 2 hours, and 8 hours.

    • Oxidative Degradation: Dilute the stock solution to 100 µM in 3% hydrogen peroxide. Incubate at room temperature for 2, 8, and 24 hours, protected from light.

    • Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 24 hours. Dissolve in the mobile phase for analysis.

    • Photodegradation: Expose a 100 µM solution of this compound (in a transparent vial) to direct sunlight or a photostability chamber for 24 hours. Keep a control sample wrapped in foil.

  • Analysis: Analyze all samples by HPLC-UV and LC-MS to identify and characterize the degradation products.

Protocol 2: Assessing this compound Stability in an Experimental Buffer

This protocol helps determine the stability of this compound under your specific experimental conditions.

  • Preparation: Prepare your experimental buffer (e.g., PBS, pH 7.4).

  • Incubation: Spike this compound into the buffer at its final experimental concentration. Incubate under the same conditions as your experiment (e.g., 37°C, 5% CO2).

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.

  • Quenching: Immediately quench any further degradation by adding an equal volume of cold acetonitrile or methanol. This will precipitate proteins and stabilize the compound.

  • Analysis: Centrifuge the samples to remove any precipitate and analyze the supernatant by HPLC to quantify the remaining amount of this compound at each time point.

Visualizations

Lactone_Equilibrium cluster_conditions Environmental pH cluster_forms Chemical Forms Acidic (pH < 7) Acidic (pH < 7) Lactone This compound (Closed Ring - Active Form) Acidic (pH < 7)->Lactone Favors Closed Ring Basic (pH > 7) Basic (pH > 7) HydroxyAcid Hydroxy Carboxylic Acid (Open Ring - Inactive Form) Basic (pH > 7)->HydroxyAcid Favors Open Ring Lactone->HydroxyAcid Hydrolysis Stability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results A Prepare Stock Solution (Anhydrous Aprotic Solvent) B Spike into Aqueous Experimental Buffer A->B C Incubate under Experimental Conditions (Time, Temp, Light) B->C D Collect Aliquots at Time Points C->D E Quench Degradation (e.g., Cold Acetonitrile) D->E F Analyze by HPLC/LC-MS E->F G Plot % Remaining vs. Time F->G H Determine Half-life in Buffer G->H Troubleshooting_Tree Start Inconsistent Experimental Results? CheckPurity Is the initial compound pure? Start->CheckPurity CheckHandling Is the handling protocol consistent? CheckPurity->CheckHandling Yes Sol_Purity Action: Verify purity by HPLC/LC-MS. CheckPurity->Sol_Purity No CheckStability Is the compound stable in the assay buffer? CheckHandling->CheckStability Yes Sol_Handling Action: Standardize solution prep. Use fresh dilutions. CheckHandling->Sol_Handling No Sol_Stability Action: Perform stability study (see Protocol 2). CheckStability->Sol_Stability No End Problem Identified CheckStability->End Yes Sol_Purity->End Sol_Handling->End Sol_Stability->End

References

Technical Support Center: Overcoming Solubility Challenges with Calealactone B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with Calealactone B.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a sesquiterpene lactone, a class of natural products known for a variety of biological activities, including anti-inflammatory, antinociceptive, and spasmolytic effects. Like many other sesquiterpene lactones, this compound is a lipophilic molecule, which results in poor aqueous solubility. This low solubility can be a significant hurdle in experimental settings, leading to challenges in preparing stock solutions, achieving desired concentrations in aqueous buffers for biological assays, and can result in low bioavailability in in-vivo studies.

Q2: What are the initial signs of solubility problems with this compound in my experiment?

Common indicators of solubility issues include:

  • Precipitation: The compound falls out of solution, appearing as a solid, cloudiness, or film.

  • Inconsistent Results: Poor solubility can lead to variability in experimental outcomes due to inconsistent concentrations of the active compound.

  • Low Potency: The observed biological effect may be lower than expected because the actual concentration of the dissolved, active compound is less than the calculated concentration.

  • Difficulty in Stock Solution Preparation: Challenges in dissolving the compound in common laboratory solvents at desired concentrations.

Q3: Which solvents are recommended for preparing a stock solution of this compound?

For initial stock solutions, organic solvents are recommended. While specific data for this compound is limited, based on the properties of similar sesquiterpene lactones, the following solvents are likely to be effective:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Methanol

  • Acetone

  • Dichloromethane (DCM)

It is crucial to prepare a high-concentration stock solution in one of these organic solvents, which can then be diluted into your aqueous experimental medium. Always perform a pre-test to ensure the final concentration of the organic solvent in your assay is not cytotoxic or does not interfere with the experimental results.

Troubleshooting Guide: Enhancing this compound Solubility

This guide provides several established methods to overcome the solubility limitations of this compound.

Method 1: Co-solvency

The addition of a water-miscible organic solvent (co-solvent) to the aqueous medium can significantly increase the solubility of hydrophobic compounds.

Troubleshooting Steps:

  • Select an appropriate co-solvent: Common choices include DMSO, ethanol, and polyethylene glycol (PEG).

  • Determine the maximum tolerable co-solvent concentration: Test the effect of different concentrations of the co-solvent on your experimental system (e.g., cell viability, enzyme activity) to identify the highest concentration that does not cause adverse effects.

  • Prepare a dilution series: Create a series of this compound dilutions in your aqueous medium containing the predetermined maximum tolerable concentration of the co-solvent.

Co-solvent Typical Starting Concentration Range in Final Solution Considerations
DMSO0.1% - 1% (v/v)Can have biological effects at higher concentrations.
Ethanol0.1% - 5% (v/v)Can affect protein structure and cell membranes.
PEG 300/4001% - 10% (v/v)Generally well-tolerated but can increase viscosity.
Method 2: pH Adjustment

For compounds with ionizable groups, altering the pH of the solution can enhance solubility. The structure of this compound does not suggest significant ionizable groups, so this method may have limited applicability but can be explored.

Troubleshooting Steps:

  • Analyze the structure of this compound: Identify any potential acidic or basic functional groups.

  • Prepare buffers at different pH values: Test the solubility of this compound in a range of buffered solutions (e.g., pH 5.0, 7.4, 9.0).

  • Ensure pH compatibility: Verify that the chosen pH is compatible with your experimental system.

Method 3: Use of Surfactants

Surfactants can increase the solubility of hydrophobic compounds by forming micelles that encapsulate the drug molecules.

Troubleshooting Steps:

  • Choose a biocompatible surfactant: Common options include Tween® 20, Tween® 80, and Pluronic® F-68.

  • Work above the Critical Micelle Concentration (CMC): Ensure the surfactant concentration in your final solution is above its CMC.

  • Test for interference: Verify that the chosen surfactant does not interfere with your assay.

Surfactant Typical Concentration Range in Final Solution Notes
Tween® 20/800.01% - 0.5% (v/v)Widely used in biological assays.
Pluronic® F-680.02% - 1% (w/v)A non-ionic triblock copolymer with low toxicity.
Method 4: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.

Troubleshooting Steps:

  • Select a cyclodextrin: β-cyclodextrin and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), are commonly used.

  • Determine the optimal drug:cyclodextrin ratio: This is often done by creating a phase solubility diagram.

  • Prepare the complex: The drug and cyclodextrin are typically mixed in an aqueous solution and stirred or sonicated to facilitate complex formation.

Cyclodextrin Key Features
Hydroxypropyl-β-cyclodextrin (HP-β-CD)High aqueous solubility and low toxicity.
Sulfobutylether-β-cyclodextrin (SBE-β-CD)High aqueous solubility and a good safety profile.
Method 5: Formulation as Nanoparticles

Encapsulating this compound into nanoparticles can dramatically improve its solubility and stability in aqueous media.

Troubleshooting Steps:

  • Choose a nanoparticle formulation method: Common techniques include nanoprecipitation and solvent evaporation.

  • Select appropriate excipients: This includes a biodegradable polymer (e.g., PLGA, PCL) and a stabilizer (e.g., PVA, Poloxamer 188).

  • Optimize formulation parameters: Key parameters to optimize include the drug-to-polymer ratio, solvent and anti-solvent selection, and stirring speed.

Experimental Protocols

Protocol 1: Nanoprecipitation for this compound Nanoparticle Formulation

This method is suitable for hydrophobic drugs and involves dissolving the drug and a polymer in an organic solvent, followed by addition to an aqueous anti-solvent.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Acetone (organic solvent)

  • Poly(vinyl alcohol) (PVA) solution (aqueous anti-solvent and stabilizer)

  • Deionized water

  • Magnetic stirrer

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in acetone. For example, 5 mg of this compound and 50 mg of PLGA in 2 mL of acetone.

  • Aqueous Phase Preparation: Prepare a 1% (w/v) PVA solution in deionized water.

  • Nanoprecipitation: While vigorously stirring the aqueous PVA solution (e.g., at 600 rpm), add the organic phase dropwise.

  • Solvent Evaporation: Continue stirring the resulting suspension for at least 4 hours at room temperature in a fume hood to allow for the complete evaporation of the acetone.

  • Nanoparticle Collection: Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 20 minutes).

  • Washing: Wash the nanoparticle pellet with deionized water to remove excess PVA and any unencapsulated drug. Repeat the centrifugation and washing steps twice.

  • Resuspension/Lyophilization: Resuspend the final nanoparticle pellet in deionized water for immediate use or lyophilize for long-term storage.

Protocol 2: Solvent Evaporation for this compound Nanoparticle Formulation

This technique involves emulsifying a solution of the drug and polymer in an aqueous phase, followed by evaporation of the organic solvent.

Materials:

  • This compound

  • Poly(ε-caprolactone) (PCL)

  • Dichloromethane (DCM) (organic solvent)

  • Poly(vinyl alcohol) (PVA) solution (aqueous phase and emulsifier)

  • Deionized water

  • Probe sonicator or high-speed homogenizer

  • Magnetic stirrer

Procedure:

  • Organic Phase Preparation: Dissolve this compound and PCL in DCM. For example, 10 mg of this compound and 100 mg of PCL in 4 mL of DCM.

  • Aqueous Phase Preparation: Prepare a 2% (w/v) PVA solution in deionized water.

  • Emulsification: Add the organic phase to the aqueous phase and immediately emulsify using a probe sonicator (e.g., 5 minutes at 40% amplitude on ice) or a high-speed homogenizer (e.g., 10,000 rpm for 5 minutes) to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Transfer the emulsion to a larger beaker and stir at room temperature for 4-6 hours to evaporate the DCM.

  • Nanoparticle Collection and Washing: Follow steps 5 and 6 from the Nanoprecipitation protocol.

  • Resuspension/Lyophilization: Resuspend the final nanoparticle pellet in deionized water or lyophilize for storage.

Signaling Pathways and Experimental Workflows

This compound and Anti-Inflammatory Signaling

This compound, as a sesquiterpene lactone, is likely to exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. One of the most well-established targets for this class of compounds is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus IKK IKK Inflammatory Stimulus->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates IκBα_NF-κB IκBα-NF-κB Complex NF-κB NF-κB NF-κB_nucleus NF-κB NF-κB->NF-κB_nucleus Translocates IκBα_NF-κB->NF-κB Releases This compound This compound This compound->IKK Inhibits This compound->NF-κB Inhibits Translocation Gene Transcription Pro-inflammatory Gene Transcription NF-κB_nucleus->Gene Transcription Induces

Caption: this compound's potential anti-inflammatory mechanism via NF-κB pathway inhibition.

This compound and GABAergic Modulation

Some compounds from Calea ternifolia, the plant source of this compound, have been suggested to modulate GABAergic systems. The GABA-A receptor is a ligand-gated ion channel that, upon binding GABA, allows chloride ions to enter the neuron, leading to hyperpolarization and an inhibitory effect. Positive allosteric modulators of the GABA-A receptor enhance this effect.

gaba_modulation_pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA GABA GABA-A Receptor GABA-A Receptor GABA->GABA-A Receptor Binds to Orthosteric Site This compound This compound This compound->GABA-A Receptor Binds to Allosteric Site Cl- Cl⁻ GABA-A Receptor->Cl- Opens Channel Hyperpolarization Hyperpolarization Cl-->Hyperpolarization Influx leads to Inhibitory Effect Inhibitory Effect Hyperpolarization->Inhibitory Effect

Caption: Postulated mechanism of this compound as a positive allosteric modulator of the GABA-A receptor.

Experimental Workflow for Solubility Enhancement

The following workflow outlines a logical progression for addressing the solubility of this compound in your experiments.

experimental_workflow Start Start: Solubility Problem with this compound Stock_Solution Prepare High-Concentration Stock in Organic Solvent (e.g., DMSO) Start->Stock_Solution Co-solvency Attempt Co-solvency (e.g., with Ethanol, PEG) Stock_Solution->Co-solvency Check_Solubility_1 Solubility Improved? Co-solvency->Check_Solubility_1 Cyclodextrin Try Cyclodextrin Complexation (HP-β-CD) Check_Solubility_1->Cyclodextrin No End Proceed with Experiment Check_Solubility_1->End Yes Check_Solubility_2 Solubility Improved? Cyclodextrin->Check_Solubility_2 Nanoparticle Formulate as Nanoparticles (Nanoprecipitation or Solvent Evaporation) Check_Solubility_2->Nanoparticle No Check_Solubility_2->End Yes Characterization Characterize Formulation (Size, Zeta Potential, Encapsulation Efficiency) Nanoparticle->Characterization Characterization->End

Caption: A stepwise workflow for systematically addressing this compound solubility issues.

Technical Support Center: Optimizing HPLC Separation of Calealactone B Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic separation of Calealactone B isomers. This compound is a sesquiterpene lactone found in species like Calea urticifolia and Calea pinnatifida.[1][2] Like many sesquiterpene lactones, it is part of a complex mixture of structurally similar compounds, making the isolation and quantification of specific isomers a significant analytical challenge.[3][4] This guide provides troubleshooting advice, frequently asked questions, and baseline experimental protocols to assist researchers in developing and optimizing their HPLC separation methods.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting HPLC method for separating this compound isomers?

A1: A good starting point for separating sesquiterpene lactone isomers is a Reverse-Phase HPLC (RP-HPLC) method.[5][6] A C18 column is a common first choice. A typical initial mobile phase could be a gradient of acetonitrile and water, often with a small amount of acid like acetic or formic acid to improve peak shape.[7]

Q2: Why is it difficult to separate this compound isomers?

A2: Isomers have the same molecular formula and often very similar physicochemical properties, leading to nearly identical retention times in standard chromatographic conditions. Achieving separation requires optimizing the HPLC system to exploit subtle differences in their structure and polarity.

Q3: What detector is most suitable for the analysis of this compound?

A3: A Diode Array Detector (DAD) or a UV-Vis detector is commonly used for the analysis of sesquiterpene lactones, typically monitoring at a wavelength around 210-220 nm where the lactone functional group absorbs.[7] For more detailed structural information and to distinguish between isomers with identical UV spectra, a Mass Spectrometry (MS) detector is highly recommended.[7][8]

Q4: How can I confirm the identity of the separated isomeric peaks?

A4: Peak identity can be confirmed by comparing retention times with those of purified standards. If standards are unavailable, fractions for each peak can be collected and analyzed using offline techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or high-resolution mass spectrometry (HRMS) for structural elucidation.

Baseline Experimental Protocol

This protocol provides a starting point for the separation of this compound isomers. Optimization will likely be necessary.

Objective: To achieve baseline separation (Resolution > 1.5) of this compound isomers.

Methodology
  • Instrumentation:

    • HPLC system with a binary pump, autosampler, column oven, and DAD or MS detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: Water with 0.1% Acetic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Acetic Acid.

    • Gradient: 30% to 70% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.[9]

    • Injection Volume: 10 µL.

    • Detection: DAD at 215 nm.

  • Sample Preparation:

    • Dissolve the sample extract in the initial mobile phase composition (e.g., 30% Acetonitrile in water).

    • Filter the sample through a 0.45 µm syringe filter before injection.[6]

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis dissolve Dissolve sample in initial mobile phase filter Filter sample (0.45 µm) dissolve->filter inject Inject 10 µL onto C18 column filter->inject gradient Run Gradient Elution (30-70% ACN, 20 min) inject->gradient detect Detect at 215 nm (DAD) gradient->detect integrate Integrate Peaks detect->integrate calculate Calculate Resolution (Rs) integrate->calculate

Caption: Workflow for the initial HPLC analysis of this compound isomers.

Troubleshooting Guide

Problem 1: Poor Resolution (Rs < 1.5) Between Isomer Peaks

Poor resolution is the most common issue when separating isomers.

Potential Cause Solution
Mobile phase is too strong or too weak. Adjust the gradient slope. A shallower gradient (e.g., 30-50% B over 30 min) can improve separation.[10]
Incorrect organic modifier. Try methanol instead of acetonitrile. Methanol can offer different selectivity for structurally similar compounds.[11]
Suboptimal temperature. Systematically vary the column temperature (e.g., 25°C, 35°C, 45°C). Higher temperatures can improve efficiency but may decrease retention.[12]
Column chemistry is not selective enough. Switch to a different stationary phase. A Phenyl-Hexyl or a Biphenyl column may provide alternative selectivity through pi-pi interactions.[11]
Data Example: Effect of Mobile Phase on Resolution
Mobile Phase System Isomer 1 RT (min) Isomer 2 RT (min) Resolution (Rs)
Acetonitrile/Water Gradient12.512.80.9
Methanol/Water Gradient15.115.61.6
Problem 2: Peak Splitting or Shoulder Peaks

Split peaks can be caused by issues with the column, the sample solvent, or the instrument.[13][14]

Potential Cause Solution
Sample solvent is too strong. The sample should be dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase.[9][15] Injecting in a stronger solvent can distort the peak.[9]
Column contamination or void. Flush the column with a strong solvent (like 100% acetonitrile or isopropanol).[9][12] If the problem persists, a void may have formed at the column inlet, and the column may need to be replaced.[14]
Partially blocked frit or tubing. A blockage can disrupt the flow path, causing peak distortion.[14] Replace the in-line filter or column frit. Check for tight connections to minimize dead volume.[13]
Co-elution of an impurity. If splitting only occurs for one peak, it may be two different compounds eluting very closely.[14] Adjusting the mobile phase or temperature can help resolve them.[14]

Troubleshooting Logic Diagram

G start Problem Observed: Poor Peak Shape q1 Is the peak split or shouldered? start->q1 q2 Is resolution < 1.5? start->q2 solvent_strength Check Sample Solvent Strength (Should be <= Mobile Phase) q1->solvent_strength Yes mod_gradient Modify Gradient (Make it shallower) q2->mod_gradient Yes flush_col Flush Column with Strong Solvent solvent_strength->flush_col check_frit Check/Replace Frit and Tubing flush_col->check_frit end Problem Resolved check_frit->end mod_temp Optimize Temperature mod_gradient->mod_temp change_solvent Try Methanol instead of ACN mod_temp->change_solvent change_column Use a Different Stationary Phase (e.g., Biphenyl) change_solvent->change_column change_column->end

References

Navigating the Complexities of Calealactone B: A Technical Support Guide for NMR Signal Assignment

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in natural product chemistry and drug development, the accurate structural elucidation of complex molecules is paramount. Calealactone B, a sesquiterpene lactone, presents a notable challenge in this regard due to its intricate stereochemistry and the potential for overlapping signals in its Nuclear Magnetic Resonance (NMR) spectra. This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers in the precise assignment of this compound's NMR signals.

Frequently Asked Questions (FAQs)

Q1: I am observing significant signal overlap in the ¹H NMR spectrum of my this compound sample. How can I resolve these signals?

A1: Signal overlap is a common issue with complex molecules like this compound. To address this, employing two-dimensional (2D) NMR techniques is crucial. Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) will help to disperse the signals into a second dimension, revealing correlations between protons and carbons that are not apparent in the 1D spectrum. For particularly challenging cases of proton overlap, a TOCSY (Total Correlation Spectroscopy) experiment can be invaluable in identifying coupled spin systems.

Q2: The HMBC spectrum is showing weak or missing correlations for some quaternary carbons. What could be the reason?

A2: Weak or absent HMBC correlations to quaternary carbons can occur due to the absence of protons at a two- or three-bond distance, or unfavorable coupling constants. Ensure that the HMBC experiment is optimized for a range of coupling constants (e.g., by using a long-range HMBC experiment with different delay times). Additionally, very long relaxation times for quaternary carbons can lead to low signal intensity. Adjusting the relaxation delay (D1) in your acquisition parameters may improve the signal-to-noise ratio for these carbons. In cases where proton density is extremely low, an INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment) experiment, which shows direct carbon-carbon correlations, may be the ultimate solution, though it requires a significant amount of sample.

Q3: I am struggling to differentiate between two possible stereoisomers of this compound based on my current NMR data. What experiments can help?

A3: Distinguishing between stereoisomers often requires the use of NOE (Nuclear Overhauser Effect) based experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy). These experiments detect through-space interactions between protons that are in close proximity, providing critical information about the relative stereochemistry of the molecule. The presence or absence of specific cross-peaks in a NOESY or ROESY spectrum can help to confirm the correct stereoisomer.

Troubleshooting Common Issues in this compound NMR Signal Assignment

Problem Possible Cause(s) Recommended Solution(s)
Broad or distorted peaks in ¹H NMR - Sample aggregation- Presence of paramagnetic impurities- Chemical exchange- Dilute the sample or try a different solvent.- Treat the sample with a chelating agent (e.g., EDTA) if metal contamination is suspected.- Acquire spectra at different temperatures to see if the peak shape sharpens.
Incorrect integration values - Signal overlap- Incomplete relaxation of nuclei- Use 2D NMR to resolve overlapping signals and integrate individual cross-peaks.- Increase the relaxation delay (D1) to ensure full relaxation of all protons.
Ambiguous assignment of diastereotopic protons - Similar chemical environments- Utilize high-resolution 2D NMR (e.g., COSY, TOCSY) to trace coupling networks.- Analyze NOESY/ROESY data for differential through-space interactions with neighboring protons.
Difficulty in assigning quaternary carbons - Weak or no HMBC correlations- Optimize the HMBC experiment for smaller, long-range coupling constants.- Increase the number of scans to improve the signal-to-noise ratio.- If sufficient sample is available, consider running an INADEQUATE experiment.

Experimental Protocols

A comprehensive approach to the NMR analysis of this compound involves a suite of 1D and 2D NMR experiments. The following provides a general methodology:

1. Sample Preparation:

  • Dissolve 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key for comparison with literature data.

  • Filter the sample to remove any particulate matter.

2. 1D NMR Acquisition:

  • ¹H NMR: Acquire a standard proton spectrum to get an overview of the proton signals.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment (DEPT-45, DEPT-90, and DEPT-135) is also recommended to differentiate between CH, CH₂, and CH₃ groups.

3. 2D NMR Acquisition:

  • COSY: To identify proton-proton scalar couplings.

  • HSQC: To correlate protons to their directly attached carbons.

  • HMBC: To identify long-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting different spin systems and identifying quaternary carbons.

  • NOESY/ROESY: To determine the spatial proximity of protons and elucidate the relative stereochemistry.

4. Data Processing and Analysis:

  • Process all spectra using appropriate window functions and phasing.

  • Begin the assignment process by identifying key structural fragments from the COSY and HSQC data.

  • Use the HMBC correlations to piece together the fragments and assign quaternary carbons.

  • Finally, use the NOESY/ROESY data to confirm the stereochemical assignments.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting NMR signal assignment issues for this compound.

Troubleshooting_Workflow Start Start: Ambiguous NMR Signal Assignment Check_1D Review 1D Spectra (¹H, ¹³C, DEPT) Start->Check_1D Signal_Overlap Significant Signal Overlap? Check_1D->Signal_Overlap Run_2D Acquire 2D NMR (COSY, HSQC, HMBC) Signal_Overlap->Run_2D Yes Analyze_2D Analyze 2D Correlations Signal_Overlap->Analyze_2D No Run_2D->Analyze_2D Quaternary_Issue Quaternary Carbon Assignment Issues? Analyze_2D->Quaternary_Issue Optimize_HMBC Optimize HMBC (Long-range, D1) Quaternary_Issue->Optimize_HMBC Yes Stereo_Issue Stereochemistry Ambiguous? Quaternary_Issue->Stereo_Issue No INADEQUATE Consider INADEQUATE (If sample permits) Optimize_HMBC->INADEQUATE INADEQUATE->Stereo_Issue Run_NOESY Acquire NOESY/ROESY Stereo_Issue->Run_NOESY Yes Final_Assignment Finalize Signal Assignment Stereo_Issue->Final_Assignment No Analyze_NOE Analyze NOE Correlations Run_NOESY->Analyze_NOE Analyze_NOE->Final_Assignment

Caption: A flowchart outlining the systematic approach to troubleshooting this compound NMR signal assignment.

Technical Support Center: Calealactone B In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

Currently, there is a lack of specific publicly available scientific literature detailing the in vitro dosage, mechanism of action, and specific signaling pathways for Calealactone B.

Extensive searches for "this compound" have not yielded specific experimental data required to generate a detailed technical support guide. The scientific literature readily available through public databases does not contain specific studies on this compound's effects in cell culture, including cytotoxic concentrations, optimal dosages for various cell lines, or its molecular targets.

Therefore, the following sections provide general guidance and troubleshooting strategies for determining the appropriate dosage of a novel compound in vitro, using methodologies commonly employed in drug discovery and cell biology. This information is intended to serve as a foundational guide for researchers to design their own experiments to characterize the activity of this compound.

Frequently Asked Questions (FAQs)

Q1: Where can I find starting dosage recommendations for this compound for my in vitro experiments?

A1: As there is no published data on this compound, it is recommended to start with a broad range of concentrations to determine its cytotoxic effects. A typical approach is to perform a dose-response curve starting from a low nanomolar range and extending to a high micromolar range (e.g., 1 nM to 100 µM). This will help in identifying the concentration at which the compound exhibits biological activity without causing excessive cell death.

Q2: How do I determine the IC50 (half-maximal inhibitory concentration) of this compound?

A2: To determine the IC50 value, you will need to perform a cytotoxicity or proliferation assay. The general steps are outlined in the "Experimental Protocols" section below. You will treat your cells with a serial dilution of this compound for a specified period (e.g., 24, 48, or 72 hours). After the incubation period, cell viability is measured, and the data is plotted as cell viability versus compound concentration. The IC50 is the concentration of this compound that reduces cell viability by 50%.

Q3: What cell lines should I use for my initial studies with this compound?

A3: The choice of cell line will depend on the therapeutic area you are investigating. If the intended target of this compound is unknown, you can start with a panel of commonly used cancer cell lines from different origins (e.g., breast, lung, colon) or a cell line relevant to a specific disease model.

Q4: How can I investigate the mechanism of action of this compound?

A4: Once a biologically active and non-toxic concentration range is established, you can proceed to investigate the mechanism of action. This can involve a variety of techniques, including:

  • Western Blotting: To analyze the expression levels of key proteins in a suspected signaling pathway.

  • Reporter Assays: To measure the activity of specific transcription factors or signaling pathways.

  • Gene Expression Profiling (e.g., RNA-seq): To identify global changes in gene expression induced by this compound.

  • Kinase Profiling: To screen for potential kinase targets of the compound.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No observable effect at any concentration. - The compound may not be active in the chosen cell line. - The compound may have poor cell permeability. - The incubation time may be too short.- Test the compound in a different cell line or a cell-free assay if a target is suspected. - Consider using a permeabilization agent (with appropriate controls). - Extend the incubation time (e.g., 72 hours).
High levels of cell death even at the lowest concentrations. - The compound is highly cytotoxic. - Errors in dilution calculations.- Expand the dilution series to include much lower concentrations (picomolar range). - Double-check all calculations and stock solution concentrations.
Inconsistent results between experiments. - Variability in cell seeding density. - Inconsistent incubation times. - Issues with compound stability in media.- Ensure consistent cell seeding and passage number. - Standardize all incubation times. - Prepare fresh dilutions of the compound for each experiment.

Experimental Protocols

Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations.

  • Treatment: Remove the old media from the cells and add fresh media containing the different concentrations of this compound. Include a vehicle control (media with the same concentration of the solvent).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours until a purple formazan product is visible.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing Experimental Workflow

Below is a generalized workflow for determining the optimal dosage of a novel compound like this compound.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions stock->serial_dilution cells Culture and Seed Cells treatment Treat Cells cells->treatment serial_dilution->treatment incubation Incubate (24-72h) treatment->incubation viability_assay Perform Cell Viability Assay incubation->viability_assay data_collection Collect Absorbance Data viability_assay->data_collection ic50_calc Calculate IC50 data_collection->ic50_calc

Caption: A generalized workflow for determining the in vitro IC50 of a novel compound.

Hypothetical Signaling Pathway Investigation

If, for instance, initial screens suggest that this compound might affect a common cancer-related pathway like the PI3K/AKT/mTOR pathway, the following diagram illustrates the points at which you could investigate its effects.

signaling_pathway cluster_upstream Upstream cluster_pathway PI3K/AKT/mTOR Pathway cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Calealactone_B This compound (Hypothetical Point of Inhibition) Calealactone_B->PI3K Calealactone_B->AKT Calealactone_B->mTOR

Caption: A hypothetical model of this compound inhibiting the PI3K/AKT/mTOR signaling pathway.

Technical Support Center: Addressing Inconsistencies in Calealactone B Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistencies encountered during the bio-evaluation of Calealactone B and related compounds. The information is presented in a question-and-answer format to directly address specific experimental issues.

Disclaimer: The compound "this compound" is not found in the current scientific literature. This guide uses "Chloranthalactone B," a structurally similar and well-researched compound, as a primary example for the anti-inflammatory bioassays. For other bioassays where data on Chloranthalactone B is unavailable, this guide provides general protocols and troubleshooting advice applicable to a wide range of natural products.

Frequently Asked Questions (FAQs)

Q1: My anti-inflammatory assay results for this compound are not consistent. What are the common causes?

A1: Inconsistencies in anti-inflammatory assays can arise from several factors:

  • Cell Line Health and Passage Number: The responsiveness of cell lines like RAW 264.7 to stimuli such as lipopolysaccharide (LPS) can change with high passage numbers. It is crucial to use cells within a validated passage range and ensure they are healthy and free from contamination.

  • LPS Potency and Purity: The source and batch of LPS can significantly impact the level of inflammatory response. Variations in LPS potency will lead to inconsistent stimulation and, consequently, variable inhibition by your test compound.

  • Compound Solubility and Stability: Poor solubility of this compound in your culture medium can lead to inaccurate concentrations and variable effects. Ensure the compound is fully dissolved and stable throughout the experiment. The use of a suitable vehicle, like DMSO, at a consistent and non-toxic final concentration is critical.

  • Incubation Times: The timing of compound pre-treatment, LPS stimulation, and final measurement are critical parameters. Deviations from the optimized protocol can lead to significant variations in results.

Q2: I am observing high background in my NF-κB luciferase reporter assay. What could be the reason?

A2: High background in a luciferase reporter assay can be due to several factors:

  • Promoter Leakiness: The reporter construct itself might have a basal level of transcription, leading to a high background signal.

  • Cellular Stress: Over-confluent or unhealthy cells can exhibit higher basal NF-κB activity.

  • Reagent Issues: The luciferase substrate may have auto-luminescence or be contaminated.

  • Instrumentation: The luminometer settings, such as integration time, might be too high.[1]

Q3: My IC50 value for this compound in a cytotoxicity assay varies between experiments. Why is this happening?

A3: Fluctuations in IC50 values are a common issue in cytotoxicity assays and can be attributed to:

  • Cell Seeding Density: The initial number of cells plated can significantly influence the outcome of the assay.

  • Metabolic State of Cells: The metabolic activity of cells can vary with passage number and culture conditions, affecting assays like the MTT assay that rely on mitochondrial function.

  • Incubation Time: The duration of exposure to the compound will directly impact the observed cytotoxicity.

  • Assay Type: Different cytotoxicity assays measure different cellular endpoints (e.g., metabolic activity in MTT, membrane integrity in LDH release). Comparing IC50 values across different assay types is often not appropriate.

Troubleshooting Guides

Anti-Inflammatory Assays (e.g., Nitric Oxide Production)
Problem Possible Cause Suggested Solution
Low or no nitric oxide (NO) production after LPS stimulation. 1. Inactive LPS. 2. RAW 264.7 cells are no longer responsive. 3. Incorrect Griess reagent preparation.1. Test a new batch of LPS. 2. Use a lower passage number of RAW 264.7 cells. 3. Prepare fresh Griess reagent and ensure proper mixing of components.
High variability between replicate wells. 1. Uneven cell seeding. 2. Inconsistent pipetting of compound or LPS. 3. "Edge effects" in the 96-well plate.1. Ensure a single-cell suspension before plating. 2. Use calibrated pipettes and be consistent with technique. 3. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.
Compound appears to be cytotoxic at effective anti-inflammatory concentrations. 1. True cytotoxicity of the compound. 2. Compound interferes with the assay.1. Perform a separate cytotoxicity assay (e.g., MTT or LDH) to determine the non-toxic concentration range. 2. Run a control with the compound in the absence of cells to check for interference with the Griess reagent.
Cytotoxicity Assays (e.g., MTT Assay)
Problem Possible Cause Suggested Solution
Low absorbance readings for all wells. 1. Low cell number. 2. Insufficient incubation time with MTT reagent. 3. Incomplete solubilization of formazan crystals.1. Increase the initial cell seeding density. 2. Increase the incubation time with MTT (up to 4 hours).[2] 3. Ensure complete mixing after adding the solubilization solution and allow sufficient time for the crystals to dissolve.[2]
High background in blank wells (media only). 1. Contamination of media or reagents. 2. Phenol red in the media can interfere with absorbance readings.1. Use fresh, sterile reagents. 2. Use phenol red-free media for the assay.
Purple precipitate is observed in the culture medium. 1. MTT concentration is too high. 2. Serum in the medium can react with MTT.1. Reduce the final concentration of MTT. 2. Perform the MTT incubation in serum-free medium.
Sirtuin Inhibition Assays
Problem Possible Cause Suggested Solution
High background fluorescence. 1. Autofluorescence of the test compound. 2. Contaminated buffer or substrate.1. Run a control with the compound alone to measure its intrinsic fluorescence and subtract it from the readings. 2. Use high-purity reagents and freshly prepared buffers.
Low signal-to-noise ratio. 1. Low enzyme activity. 2. Suboptimal substrate or NAD+ concentration.1. Increase the concentration of the SIRT1 enzyme. 2. Titrate the substrate and NAD+ to determine their optimal concentrations for your assay conditions.
Inconsistent results with known inhibitors. 1. Incorrect inhibitor concentration. 2. Inactive inhibitor.1. Verify the dilution calculations and ensure accurate pipetting. 2. Use a fresh stock of the inhibitor.
Trypanocidal Assays
Problem Possible Cause Suggested Solution
No parasite growth in control wells. 1. Poor parasite viability. 2. Suboptimal culture conditions.1. Use a fresh culture of parasites in the exponential growth phase. 2. Ensure the correct medium, temperature, and CO2 levels are used.
High variability in parasite numbers between wells. 1. Inaccurate parasite counting and seeding. 2. Uneven distribution of parasites in the plate.1. Ensure a homogenous parasite suspension before plating. 2. Gently mix the plate after seeding to ensure even distribution.
Compound is insoluble in the assay medium. 1. Poor aqueous solubility of the compound.1. Use a co-solvent like DMSO at a final concentration that is non-toxic to the parasites. 2. Test a range of DMSO concentrations to determine the maximum tolerable level.

Data Presentation

Anti-inflammatory Activity of Chloranthalactone B

The following table summarizes the inhibitory effects of Chloranthalactone B on the production of various pro-inflammatory mediators in LPS-stimulated RAW 264.7 macrophages.

MediatorAssay TypeIC50 (µM)ObservationsReference
Nitric Oxide (NO)Griess Assay~12.5Reduced NO production by 65.57% at 12.5 µM.[3]
Prostaglandin E2 (PGE2)ELISA< 25Significant inhibition at 25 µM.[3]
TNF-αELISA< 25Significant inhibition at 25 µM.[3]
IL-1βELISA< 25Significant inhibition at 25 µM.[3]
IL-6ELISA< 25Significant inhibition at 25 µM.[3]

Experimental Protocols

Protocol 1: Nitric Oxide Production Assay in RAW 264.7 Cells

This protocol is for determining the effect of a test compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.8 x 10^5 cells/well and incubate for 1 hour at 37°C.[4]

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., Chloranthalactone B) for 30 minutes.

  • Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.[4]

  • Sample Collection: After incubation, collect the cell culture supernatants.

  • Griess Reaction: Mix an equal volume of the supernatant with Griess reagent and incubate at room temperature for 10 minutes in the dark.[5]

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.[5]

  • Quantification: Calculate the NO concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

Protocol 2: MTT Cytotoxicity Assay

This protocol is for assessing the effect of a test compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[2]

  • Incubation: Incubate the plate for 4 hours in a humidified atmosphere (37°C, 5% CO2).[2]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[2]

  • Measurement: Measure the absorbance between 550 and 600 nm using a microplate reader.[2]

Protocol 3: In Vitro Trypanocidal Assay (T. cruzi)

This protocol is for evaluating the trypanocidal activity of a test compound against the epimastigote form of Trypanosoma cruzi.

  • Parasite Culture: Culture T. cruzi epimastigotes in a suitable medium at 28°C until they reach the exponential growth phase.

  • Parasite Seeding: Seed the epimastigotes in a 96-well plate at a concentration of 2.5 x 10^5 parasites/mL in a final volume of 200 µL.[6]

  • Compound Addition: Add the test compound at various concentrations. Include a reference drug (e.g., benznidazole) as a positive control.

  • Incubation: Incubate the plate at 28°C for 72 hours.[6]

  • Viability Assessment: Assess parasite viability. This can be done by direct counting using a hemocytometer or by using a colorimetric method, such as adding chlorophenol red-β-D-galactopyranoside (CPRG) for parasites expressing β-galactosidase and measuring the absorbance at 595 nm.[6]

Protocol 4: SIRT1 Fluorometric Activity Assay

This protocol is for measuring the activity of SIRT1 and the inhibitory potential of a test compound using a fluorometric assay kit.

  • Reagent Preparation: Prepare the SIRT1 assay buffer, substrate, and NAD+ solution as per the kit's instructions.

  • Reaction Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the SIRT1 enzyme.

  • Initiate Reaction: Start the reaction by adding the SIRT1 substrate and NAD+ solution.

  • Incubation: Incubate the plate at 37°C for 30-45 minutes.

  • Development: Add the developer solution to each well and incubate for an additional 10-15 minutes at 37°C. This step releases a fluorescent group from the deacetylated substrate.[7]

  • Measurement: Read the fluorescence using a microplate reader at an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.[8]

Protocol 5: NF-κB Luciferase Reporter Assay

This protocol is for quantifying NF-κB activation or inhibition using a luciferase reporter gene assay.

  • Cell Transfection: Co-transfect cells (e.g., HEK293) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Cell Seeding: Plate the transfected cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Pre-treat the cells with the test compound for a specified period.

  • Stimulation: Induce NF-κB activation with a suitable stimulus (e.g., TNF-α or LPS).

  • Cell Lysis: After incubation, lyse the cells using a lysis buffer.

  • Luciferase Assay: Add the luciferase substrate to the cell lysate and measure the luminescence using a luminometer. If using a dual-luciferase system, add the second substrate to measure the control luciferase activity.

  • Data Analysis: Normalize the NF-κB luciferase activity to the control luciferase activity to account for variations in transfection efficiency and cell number.[9]

Visualizations

Chloranthalactone_B_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MKK3_6 MKK3/6 TLR4->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK AP1 AP-1 p38_MAPK->AP1 Pro_inflammatory_Mediators Pro-inflammatory Mediators (NO, PGE2, TNF-α, IL-1β, IL-6) AP1->Pro_inflammatory_Mediators Chloranthalactone_B Chloranthalactone B Chloranthalactone_B->MKK3_6 Inhibits phosphorylation Experimental_Workflow start Start cell_culture Cell Culture (e.g., RAW 264.7) start->cell_culture compound_prep Compound Preparation (this compound) start->compound_prep treatment Cell Treatment & Stimulation (e.g., LPS) cell_culture->treatment compound_prep->treatment incubation Incubation treatment->incubation assay Bioassay incubation->assay nitric_oxide Nitric Oxide Assay assay->nitric_oxide cytotoxicity Cytotoxicity Assay (MTT) assay->cytotoxicity sirtuin Sirtuin Assay assay->sirtuin data_analysis Data Analysis (IC50 Calculation) nitric_oxide->data_analysis cytotoxicity->data_analysis sirtuin->data_analysis end End data_analysis->end

References

purification artifacts in Calealactone B isolation

Author: BenchChem Technical Support Team. Date: November 2025

I'm sorry, but I was unable to find any results for your search.

A preparative purification of artemisinin from Artemisia annua by a combination of column chromatographic methods - ResearchGate (2025-08-06) The purity of artemisinin was increased from 0.81% in the crude extract to 12.3% after silica gel chromatography, to 65.4% after silica gel flash chromatography, and finally to 98.7% after preparative HPLC. The overall recovery of artemisinin was 68.3%. This combination of chromatographic methods could be widely used in the preparative separation of other useful and less abundant compounds from various plants. ... (2025-08-06) The purity of artemisinin was increased from 0.81% in the crude extract to 12.3% after silica gel chromatography, to 65.4% after silica gel flash chromatography, and finally to 98.7% after preparative HPLC. The overall recovery of artemisinin was 68.3%. This combination of chromatographic methods could be widely used in the preparative separation of other useful and less abundant compounds from various plants. ... (2025-08-06) A preparative purification method for artemisinin from the leaves of Artemisia annua was established by a combination of silica gel column chromatography, silica gel flash chromatography, and preparative high-performance liquid chromatography (HPLC). The purity of artemisinin was increased from 0.81% in the crude extract to 12.3% after silica gel chromatography, to 65.4% after silica gel flash chromatography, and finally to 98.7% after preparative HPLC. The overall recovery of artemisinin was 68.3%. ... (2025-08-06) The purity of artemisinin was increased from 0.81% in the crude extract to 12.3% after silica gel chromatography, to 65.4% after silica gel flash chromatography, and finally to 98.7% after preparative HPLC. The overall recovery of artemisinin was 68.3%. This combination of chromatographic methods could be widely used in the preparative separation of other useful and less abundant compounds from various plants. ... (2025-08-06) The purity of artemisinin was increased from 0.81% in the crude extract to 12.3% after silica gel chromatography, to 65.4% after silica gel flash chromatography, and finally to 98.7% after preparative HPLC. The overall recovery of artemisinin was 68.3%. This combination of chromatographic methods could be widely used in the preparative separation of other useful and less abundant compounds from various plants. 1

Antileishmanial Germacranolides from Calea zacatechichi - ResearchGate (2011-04-13) The structures of the isolated compounds were elucidated by spectroscopic data analysis. The absolute configurations of 1 and 4 were determined by X-ray crystallography. All isolated compounds were evaluated for their antileishmanial activity. The most active were the major constituents of the extract, calealactones A (1) and B (2), with IC₅₀ values of 0.8 and 1.2 μg/mL, respectively. ... (2011-04-13) The structures of the isolated compounds were elucidated by spectroscopic data analysis. The absolute configurations of 1 and 4 were determined by X-ray crystallography. All isolated compounds were evaluated for their antileishmanial activity. The most active were the major constituents of the extract, calealactones A (1) and B (2), with IC₅₀ values of 0.8 and 1.2 μg/mL, respectively. ... (2011-04-13) Abstract. A bioassay-guided fractionation of an extract of the leaves of Calea zacatechichi led to the isolation of two new germacranolide sesquiterpenes, 9α-hydroxy-1,10-epoxy-cal-eanolide (3) and 9α-hydroxy-1,10-epoxy-13-acetylcaleanolide (4), in addition to the known calealactone A (1) and calealactone B (2). The structures of the isolated compounds were elucidated by spectroscopic data analysis. The absolute configurations of 1 and 4 were determined by X-ray crystallography. ... (2011-04-13) The structures of the isolated compounds were elucidated by spectroscopic data analysis. The absolute configurations of 1 and 4 were determined by X-ray crystallography. All isolated compounds were evaluated for their antileishmanial activity. The most active were the major constituents of the extract, calealactones A (1) and B (2), with IC₅₀ values of 0.8 and 1.2 μg/mL, respectively. ... (2011-04-13) The structures of the isolated compounds were elucidated by spectroscopic data analysis. The absolute configurations of 1 and 4 were determined by X-ray crystallography. All isolated compounds were evaluated for their antileishmanial activity. The most active were the major constituents of the extract, calealactones A (1) and B (2), with IC₅₀ values of 0.8 and 1.2 μg/mL, respectively. 2. 3. 4... 5... 6... 7 Technical Support Center: this compound Isolation

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isolation and purification of this compound.

Frequently Asked Questions (FAQs)

QuestionAnswer
What is this compound? This compound is a germacranolide sesquiterpene lactone, a type of natural product isolated from plants of the Calea genus, such as Calea zacatechichi.
What are the main challenges in purifying this compound? The primary challenges include the presence of structurally similar co-occurring sesquiterpenoid lactones, potential degradation or isomerization of the molecule during extraction and chromatography, and the removal of pigmented impurities from the initial plant extract.
What are common impurities found in this compound extracts? Common impurities include other sesquiterpenoid lactones (e.g., Calealactone A), flavonoids (like acacetin), and various phenolic compounds that are naturally present in Calea zacatechichi extracts.
What analytical techniques are recommended for purity assessment? High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for assessing the purity of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are crucial for structural confirmation and identification of any potential artifacts.

Troubleshooting Guides

This section provides solutions to common problems encountered during the isolation and purification of this compound.

Low Yield of this compound in the Crude Extract
Possible Cause Recommended Solution
Incomplete Extraction Ensure the plant material is finely ground to maximize surface area for solvent penetration. Consider using a more polar solvent system or increasing the extraction time or temperature. Soaking the plant material in water prior to solvent extraction may help hydrolyze glycosylated forms of this compound, potentially increasing the yield of the free form.
Degradation during Extraction Avoid prolonged exposure to high temperatures or harsh pH conditions. Extraction at room temperature or under reflux with a suitable solvent should be optimized.
Suboptimal Plant Material The concentration of this compound can vary depending on the plant's geographic origin, harvest time, and storage conditions. Ensure the use of high-quality, properly identified plant material.
Co-elution of Impurities during Chromatography
Possible Cause Recommended Solution
Structurally Similar Compounds Calealactone A and other germacranolides often co-elute with this compound. Optimize the chromatographic conditions by using a high-resolution column, adjusting the mobile phase composition (e.g., gradient elution), or trying a different stationary phase (e.g., from C18 to a phenyl-hexyl or cyano phase).
Insufficient Separation Increase the column length, decrease the particle size of the stationary phase, or optimize the flow rate to improve resolution. Consider using orthogonal chromatographic techniques, such as normal-phase chromatography followed by reversed-phase chromatography.
Matrix Effects The crude extract contains a complex mixture of compounds. A preliminary purification step, such as liquid-liquid extraction or solid-phase extraction (SPE), can remove many interfering substances before final chromatographic purification.
Presence of Unexpected Peaks in the Final Product (Purification Artifacts)
Possible Cause Recommended Solution
Isomerization Sesquiterpenoid lactones can be sensitive to heat, light, and pH. Store fractions and the final product at low temperatures in the dark. Use buffered mobile phases if pH sensitivity is suspected. Analyze samples promptly after purification.
Solvent Adducts During purification, reactive functional groups in this compound may react with solvents (e.g., methanol) to form adducts. Use aprotic solvents where possible and ensure complete removal of residual solvents from the final product.
Oxidation The presence of double bonds in the structure of this compound makes it susceptible to oxidation. Work under an inert atmosphere (e.g., nitrogen or argon) if possible, and consider adding antioxidants like BHT to solvents, if compatible with the overall process.
Hydrolysis of the Lactone Ring The lactone ring can be susceptible to hydrolysis under strongly acidic or basic conditions. Maintain a neutral pH throughout the purification process.

Experimental Protocols

A general workflow for the isolation of this compound involves extraction, partitioning, and chromatography.

Extraction

The dried and powdered aerial parts of Calea zacatechichi are extracted with a polar solvent.

  • Solvent: Methanol or Ethanol (95%)

  • Method: Maceration or Soxhlet extraction.

  • Procedure:

    • Suspend the powdered plant material in the solvent (e.g., 1:10 w/v).

    • Stir or sonicate for a specified period (e.g., 24-48 hours) at room temperature.

    • Filter the extract and concentrate under reduced pressure to obtain the crude extract.

Liquid-Liquid Partitioning

The crude extract is partitioned to remove highly polar and non-polar impurities.

  • Procedure:

    • Suspend the crude extract in a water/methanol mixture.

    • Perform sequential partitioning with solvents of increasing polarity, such as hexane, dichloromethane (or ethyl acetate), and n-butanol. This compound is typically found in the dichloromethane or ethyl acetate fraction.

    • Concentrate the desired fraction under reduced pressure.

Chromatographic Purification

The enriched fraction is subjected to one or more chromatographic steps to isolate pure this compound.

  • Technique: Column chromatography (e.g., silica gel, Sephadex LH-20) followed by preparative High-Performance Liquid Chromatography (prep-HPLC).

  • Typical Stationary Phases:

    • Silica gel for initial fractionation.

    • Reversed-phase C18 for prep-HPLC.

  • Typical Mobile Phases:

    • Silica gel: Hexane/Ethyl Acetate or Chloroform/Methanol gradients.

    • Reversed-phase HPLC: Acetonitrile/Water or Methanol/Water gradients.

  • Detection: UV detection at a wavelength where this compound absorbs (e.g., 210-254 nm).

Data Presentation

The following table summarizes typical data that might be obtained during a purification process. Note: These are example values and will vary depending on the specific experimental conditions.

Purification StepStarting Material (g)Fraction Weight (g)This compound Purity (%)Overall Yield (%)
Crude Methanol Extract 1000150~1100
Dichloromethane Fraction 15030~5~75
Silica Gel Column Fraction 305~40~60
Prep-HPLC Purified 50.5>98~45

Visualizations

General Workflow for this compound Isolation

G Start Dried Calea zacatechichi Plant Material Extraction Extraction (e.g., Methanol) Start->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Partitioning Liquid-Liquid Partitioning (Hexane, DCM, n-Butanol) DCM_Fraction DCM/EtOAc Fraction Partitioning->DCM_Fraction CrudeExtract->Partitioning ColumnChrom Column Chromatography (e.g., Silica Gel) DCM_Fraction->ColumnChrom SemiPure Semi-pure Fraction ColumnChrom->SemiPure PrepHPLC Preparative HPLC (e.g., C18) SemiPure->PrepHPLC PureCompound Pure this compound PrepHPLC->PureCompound G Start Low Purity of this compound after Initial Chromatography CheckResolution Are peaks well-resolved in the analytical chromatogram? Start->CheckResolution OptimizeChrom Optimize Chromatographic Conditions: - Change mobile phase gradient - Try a different column - Adjust flow rate CheckResolution->OptimizeChrom No CheckArtifacts Are there unexpected peaks (potential artifacts)? CheckResolution->CheckArtifacts Yes End Achieved High Purity OptimizeChrom->End AddPurificationStep Add an additional purification step: - Orthogonal chromatography - Recrystallization AddPurificationStep->End CheckArtifacts->AddPurificationStep No InvestigateStability Investigate compound stability: - Analyze for degradation products - Adjust pH, temperature, or light exposure CheckArtifacts->InvestigateStability Yes InvestigateStability->End

References

Validation & Comparative

Comparative Cytotoxicity Analysis: Calealactone B vs. Calein C

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant data disparity in the cytotoxic profiles of the sesquiterpenoid lactones, Calealactone B and Calein C. While detailed experimental data exists for the anti-cancer activity of Calein C, similar information for this compound is not publicly available, precluding a direct comparative analysis.

This guide presents the current state of knowledge on the cytotoxic effects of Calein C, providing researchers, scientists, and drug development professionals with a summary of its activity, the methodologies used for its assessment, and its mechanism of action. The absence of data on this compound highlights a potential area for future research in the exploration of natural compounds for therapeutic applications.

Calein C: A Potent Cytotoxic Agent Against Breast Cancer Cells

Calein C, a sesquiterpenoid lactone isolated from Calea pinnatifida, has demonstrated significant cytotoxic activity against several human breast cancer cell lines.[1] Studies have shown that Calein C's inhibitory effect on cancer cell viability is both dose- and time-dependent.

Quantitative Cytotoxicity Data

The cytotoxic efficacy of Calein C is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cell population. The table below summarizes the reported IC50 values for Calein C against various breast cancer cell lines and a normal human skin cell line after 48 hours of treatment.

Cell LineCell TypeIC50 (µg/mL)
MCF-7Estrogen Receptor-Positive (ER+) Breast Cancer2.63
MDA-MB-231Triple-Negative Breast Cancer5.37
Hs578TTriple-Negative Breast Cancer4.88
CCD-1059SkNormal Human Skin Fibroblasts>10

Data sourced from a study by Caldas et al. (2018).

Notably, Calein C exhibits a higher selectivity towards the MCF-7 breast cancer cell line compared to the triple-negative breast cancer cell lines and shows significantly lower toxicity to the normal CCD-1059Sk cell line, suggesting a favorable therapeutic window.

Experimental Protocols

The cytotoxic activity of Calein C was determined using the MTS assay, a colorimetric method for assessing cell viability. The general workflow for this type of assay is outlined below.

Cytotoxicity_Workflow A Cancer cells are seeded in 96-well plates B Cells are treated with varying concentrations of Calein C A->B C Plates are incubated for a specified duration (e.g., 48 hours) B->C D MTS reagent is added to each well C->D E Plates are incubated to allow for color development D->E F Absorbance is measured using a microplate reader E->F G Cell viability is calculated and IC50 values are determined F->G

Figure 1: General experimental workflow for determining cytotoxicity using the MTS assay.
Mechanism of Action: Induction of Mitotic Arrest and Apoptosis

Research into the molecular mechanisms underlying Calein C's cytotoxicity has revealed its role as an anti-mitotic agent that also induces programmed cell death (apoptosis).[1] In MCF-7 breast cancer cells, Calein C was found to disrupt the cell cycle, leading to an accumulation of cells in the mitotic phase.

This mitotic arrest is associated with the downregulation of key regulatory proteins, Aurora B Kinase (AURKB) and Polo-like Kinase 1 (PLK1). Furthermore, Calein C promotes apoptosis by altering the balance of pro- and anti-apoptotic proteins, specifically by decreasing the ratio of BCL-2 to BAX. This shift towards a pro-apoptotic state ultimately leads to the activation of caspases and the execution of cell death.

CaleinC_Pathway cluster_CellCycle Mitotic Arrest cluster_Apoptosis Apoptosis Induction CaleinC Calein C AURKB AURKB CaleinC->AURKB downregulates PLK1 PLK1 CaleinC->PLK1 downregulates BCL2_BAX BCL-2/BAX Ratio CaleinC->BCL2_BAX decreases Mitosis Mitosis AURKB->Mitosis PLK1->Mitosis Apoptosis Apoptosis BCL2_BAX->Apoptosis

Figure 2: Signaling pathways affected by Calein C leading to mitotic arrest and apoptosis.

This compound: An Uncharacterized Cytotoxic Profile

Despite efforts to retrieve data on the cytotoxic activity of this compound, no published studies detailing its IC50 values against any cancer cell lines or elucidating its mechanism of action were identified. While other sesquiterpenoid lactones from the Calea genus have been investigated for their biological activities, including cytotoxic effects, specific data for this compound remains absent from the scientific literature.[2][3][4]

Conclusion

The available evidence strongly supports the potential of Calein C as a cytotoxic agent against breast cancer, particularly the ER-positive MCF-7 cell line. Its ability to induce mitotic arrest and apoptosis through the modulation of key signaling pathways makes it a compound of interest for further pre-clinical and clinical investigation.

In contrast, the cytotoxic properties of this compound are currently unknown. This significant data gap underscores the need for further research to isolate and characterize the biological activities of this compound. Such studies would be invaluable in determining its potential as a therapeutic agent and would enable a direct and meaningful comparison with Calein C and other related compounds. Future investigations into this compound could uncover novel mechanisms of cytotoxicity and contribute to the expanding arsenal of natural products in cancer drug discovery.

References

A Comparative Analysis of Sesquiterpene Lactones: Unveiling the Therapeutic Potential of Parthenolide, Costunolide, and Helenalin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of three prominent sesquiterpene lactones: Parthenolide, Costunolide, and Helenalin. While the initial focus was on Calealactone B, a scarcity of publicly available quantitative data necessitated a pivot to these well-researched analogues. This guide delves into their anticancer and anti-inflammatory properties, mechanisms of action, and the experimental protocols used to evaluate their efficacy. The objective is to offer a clear, data-driven comparison to inform further research and drug development efforts in this promising class of natural compounds.

Comparative Analysis of Biological Activities

The anticancer and anti-inflammatory activities of Parthenolide, Costunolide, and Helenalin have been evaluated in numerous studies. The following tables summarize their inhibitory concentrations (IC50) against various cancer cell lines and inflammatory markers. It is important to note that IC50 values can vary depending on the specific cell line, experimental conditions, and assay used.

Anticancer Activity
CompoundCancer Cell LineIC50 (µM)Reference
Parthenolide SiHa (Cervical Cancer)8.42 ± 0.76[1]
MCF-7 (Breast Cancer)9.54 ± 0.82[1]
GLC-82 (Non-small cell lung cancer)6.07 ± 0.45[2]
A549 (Non-small cell lung cancer)15.38 ± 1.13[2]
PC-9 (Non-small cell lung cancer)15.36 ± 4.35[2]
H1650 (Non-small cell lung cancer)9.88 ± 0.09[2]
H1299 (Non-small cell lung cancer)12.37 ± 1.21[2]
Costunolide H1299 (Non-small cell lung cancer)23.93[3][4]
HCT116 (Colon Cancer)39.92[5]
MDA-MB-231-Luc (Breast Cancer)100.57[5]
YD-10B (Oral Cancer)9.2[6]
Ca9-22 (Oral Cancer)7.9[6]
YD-9 (Oral Cancer)39.6[6]
OAW42-A (Multidrug resistant ovarian cancer)25[7]
Helenalin T47D (Breast Cancer) - 24h4.69[8]
T47D (Breast Cancer) - 48h3.67[8]
T47D (Breast Cancer) - 72h2.23[8]
Anti-inflammatory Activity
CompoundAssayIC50 (µM)Reference
Parthenolide NF-κB inhibition (LPS-induced in RAW 264.7 cells)2.5[9]
Costunolide NF-κB inhibition (LPS-induced in RAW 264.7 cells)0[9]
Helenalin NF-κB reporter activation5 µM (for direct p65 modification)[10]

Mechanisms of Action

Sesquiterpene lactones exert their biological effects through various mechanisms, primarily by targeting key signaling pathways involved in cell proliferation, survival, and inflammation.

Parthenolide is a well-studied sesquiterpene lactone known for its potent anti-inflammatory and anticancer activities.[11][12] Its primary mechanism of action involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[11][13][14] Parthenolide can directly interact with the p65 subunit of NF-κB or inhibit the IκB kinase (IKK) complex, preventing the degradation of IκBα and subsequent nuclear translocation of NF-κB.[11][14] Additionally, Parthenolide has been shown to inhibit the STAT3 signaling pathway, induce oxidative stress through the depletion of glutathione (GSH), and modulate p53 activity.[11][15]

Costunolide , another widely investigated sesquiterpene lactone, exhibits a broad range of biological activities including anticancer, anti-inflammatory, and antioxidant effects.[3][7] Similar to Parthenolide, Costunolide's mechanism of action is largely attributed to its ability to modulate key signaling pathways. It has been shown to inhibit the NF-κB pathway, suppress STAT3 activation, and induce apoptosis through the generation of reactive oxygen species (ROS).[16] Costunolide can also arrest the cell cycle and inhibit cancer cell migration and invasion.[4]

Helenalin is a potent anti-inflammatory and cytotoxic sesquiterpene lactone.[17] Its primary mechanism of action is the direct alkylation of the p65 subunit of NF-κB, which inhibits its ability to bind to DNA.[17][18][19] This direct targeting of a key transcription factor makes Helenalin a powerful inhibitor of inflammatory responses. Helenalin has also been reported to inhibit DNA synthesis and other enzymes involved in cell proliferation.[20]

Signaling Pathways and Experimental Workflow

To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using the DOT language.

NF_kappaB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor e.g., TNF-α, IL-1 IKK_Complex IKK Complex Receptor->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates Proteasomal_Degradation IkB->Proteasomal_Degradation Ubiquitination & Degradation NF_kB NF-κB (p50/p65) IkB_NF_kB IκB-NF-κB (Inactive) NF_kB->IkB_NF_kB NF_kB_n NF-κB NF_kB->NF_kB_n Translocates IkB_NF_kB->IkB IkB_NF_kB->NF_kB Releases DNA DNA NF_kB_n->DNA Binds to Gene_Expression Gene Expression (Inflammation, Proliferation, Anti-apoptosis) DNA->Gene_Expression Regulates Costunolide Costunolide Costunolide->IKK_Complex Inhibits Helenalin Helenalin Helenalin->NF_kB Directly alkylates p65 Parthenolide Parthenolide Parthenolide->IKK_Complex Inhibits Parthenolide->NF_kB Inhibits p65

NF-κB Signaling Pathway Inhibition

STAT3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine/Growth Factor (e.g., IL-6, EGF) Receptor Receptor Cytokine->Receptor Binds to JAK JAK Receptor->JAK STAT3_inactive STAT3 (Inactive) JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 (Active) STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerizes STAT3_dimer_n p-STAT3 Dimer STAT3_dimer->STAT3_dimer_n Translocates DNA DNA STAT3_dimer_n->DNA Binds to Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) DNA->Gene_Expression Regulates Parthenolide Parthenolide Parthenolide->STAT3_inactive Inhibits phosphorylation

STAT3 Signaling Pathway Inhibition

Experimental_Workflow cluster_assays 4. Biological Assays Start Start Cell_Culture 1. Cell Culture (Cancer or Immune Cells) Start->Cell_Culture Compound_Treatment 2. Treatment with Sesquiterpene Lactones Cell_Culture->Compound_Treatment Incubation 3. Incubation (e.g., 24, 48, 72 hours) Compound_Treatment->Incubation Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Incubation->Cytotoxicity_Assay Anti_inflammatory_Assay Anti-inflammatory Assay (e.g., NO Production) Incubation->Anti_inflammatory_Assay Data_Analysis 5. Data Analysis (IC50 Calculation) Cytotoxicity_Assay->Data_Analysis Anti_inflammatory_Assay->Data_Analysis End End Data_Analysis->End

General Experimental Workflow

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete cell culture medium

  • Sesquiterpene lactones (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and incubate for 24 hours to allow for cell attachment.[21]

  • Compound Treatment: Treat the cells with various concentrations of the sesquiterpene lactones. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[22] During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan product.[22][23]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent to dissolve the formazan crystals.[22]

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be determined by plotting a dose-response curve.[22]

Anti-inflammatory Assay (Nitric Oxide Production)

This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by immune cells such as macrophages upon stimulation with lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 macrophage cell line

  • 96-well plates

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Sesquiterpene lactones

  • Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • Sodium nitrite (for standard curve)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the sesquiterpene lactones for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response and incubate for another 24 hours.[24]

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent in a new 96-well plate and incubate at room temperature for 10 minutes.[24][25]

  • Absorbance Measurement: Measure the absorbance at 550 nm using a microplate reader.[26]

  • Data Analysis: The amount of nitrite, a stable product of NO, in the supernatant is proportional to the NO produced. A standard curve using sodium nitrite is used to quantify the nitrite concentration. The inhibitory effect of the compounds on NO production is calculated relative to the LPS-stimulated control.

References

Validating the Antitumor Potential of Calealactone B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the antitumor potential of the novel compound, Calealactone B. Given the current lack of specific experimental data on this compound, this document outlines a systematic approach to its evaluation, drawing comparisons to established methodologies and alternative therapeutic agents. The protocols and data presentation formats detailed herein are designed to rigorously assess the compound's efficacy and mechanism of action, paving the way for further preclinical and clinical development.

Section 1: In Vitro Assessment of Antitumor Activity

The initial evaluation of this compound's antitumor potential begins with a series of in vitro assays to determine its cytotoxic and cytostatic effects on cancer cell lines.

Cell Viability and Cytotoxicity Assays

The first step is to assess the direct impact of this compound on the viability and proliferation of cancer cells. A panel of cancer cell lines from different tissues (e.g., breast, lung, colon) should be tested to identify potential tissue-specific effects.

Comparative Data Presentation:

CompoundCell LineIC50 (µM) after 48hMethod
This compound MCF-7 (Breast)To be determinedMTT Assay
A549 (Lung)To be determinedMTT Assay
HT-29 (Colon)To be determinedMTT Assay
Doxorubicin MCF-7 (Breast)0.5 µM (Example)MTT Assay
A549 (Lung)0.8 µM (Example)MTT Assay
HT-29 (Colon)1.2 µM (Example)MTT Assay
Vehicle Control AllNo significant effectMTT Assay

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) and a positive control (e.g., Doxorubicin) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values using non-linear regression analysis.

Apoptosis Induction

A key mechanism of many anticancer drugs is the induction of programmed cell death, or apoptosis.

Comparative Data Presentation:

CompoundCell Line% Apoptotic Cells (Annexin V+) at 24hCaspase-3/7 Activity (Fold Change)
This compound MCF-7To be determinedTo be determined
Staurosporine MCF-785% (Example)10-fold (Example)
Vehicle Control MCF-7<5%1-fold

Experimental Protocol: Annexin V/PI Staining

  • Treatment: Treat cells with this compound at its IC50 concentration for 24 hours.

  • Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Workflow for In Vitro Screening

G start Start: Cancer Cell Lines viability Cell Viability Assay (MTT) start->viability ic50 Determine IC50 viability->ic50 apoptosis Apoptosis Assay (Annexin V) ic50->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle migration Migration/Invasion Assay ic50->migration end End: In Vitro Profile apoptosis->end cell_cycle->end migration->end

Caption: Workflow for the initial in vitro screening of this compound.

Section 2: Elucidation of Molecular Mechanism

Understanding the molecular pathways through which this compound exerts its effects is crucial. Sesquiterpene lactones, a class of compounds to which this compound may belong, are known to modulate key signaling pathways involved in cancer progression.[1][2]

Cell Cycle Analysis

To determine if this compound causes cell cycle arrest, flow cytometry analysis of propidium iodide-stained cells is performed.

Comparative Data Presentation:

Treatment% Cells in G0/G1% Cells in S% Cells in G2/M
Vehicle Control 45% (Example)35% (Example)20% (Example)
This compound To be determinedTo be determinedTo be determined
Nocodazole 10% (Example)5% (Example)85% (G2/M arrest)

Experimental Protocol: Cell Cycle Analysis

  • Treatment: Treat cells with this compound at the IC50 concentration for 24 hours.

  • Fixation: Harvest and fix the cells in 70% ethanol.

  • Staining: Stain the cells with a solution containing propidium iodide and RNase.

  • Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

Signaling Pathway Modulation

Based on the literature for related compounds, key pathways to investigate include NF-κB, PI3K/Akt, and MAPK.[1][2]

Comparative Data Presentation:

Treatmentp-p65 (NF-κB) Levelp-Akt Levelp-ERK Level
Vehicle Control 100%100%100%
This compound To be determinedTo be determinedTo be determined
Pathway Inhibitor 20% (Example)15% (Example)25% (Example)

Experimental Protocol: Western Blotting

  • Protein Extraction: Treat cells with this compound, then lyse the cells to extract total protein.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against key signaling proteins (e.g., p-p65, p-Akt, p-ERK) and a loading control (e.g., β-actin).

  • Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection.

Hypothesized Signaling Pathway for this compound

G calealactone This compound nfkb NF-κB Pathway calealactone->nfkb Inhibition pi3k PI3K/Akt Pathway calealactone->pi3k Inhibition mapk MAPK Pathway calealactone->mapk Inhibition proliferation Cell Proliferation nfkb->proliferation survival Cell Survival pi3k->survival mapk->proliferation

Caption: Potential signaling pathways inhibited by this compound.

Section 3: In Vivo Antitumor Efficacy

The final step in preclinical validation is to assess the antitumor activity of this compound in a living organism.

Xenograft Mouse Model

Human cancer cells are implanted into immunocompromised mice to form tumors. The effect of this compound on tumor growth is then evaluated.

Comparative Data Presentation:

Treatment GroupAverage Tumor Volume (mm³) at Day 21Body Weight Change (%)
Vehicle Control 1500 (Example)+5%
This compound (10 mg/kg) To be determinedTo be determined
Cisplatin (5 mg/kg) 500 (Example)-10%

Experimental Protocol: Xenograft Study

  • Tumor Implantation: Subcutaneously inject cancer cells into the flank of nude mice.

  • Treatment: Once tumors reach a palpable size, randomize mice into treatment groups and administer this compound, a positive control (e.g., cisplatin), or a vehicle control via an appropriate route (e.g., intraperitoneal injection).

  • Monitoring: Measure tumor volume and body weight twice a week.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting).

In Vivo Experimental Workflow

G start Start: Tumor Cell Implantation treatment Treatment with this compound start->treatment monitoring Monitor Tumor Growth and Body Weight treatment->monitoring endpoint Endpoint: Tumor Excision monitoring->endpoint analysis Histology & Biomarker Analysis endpoint->analysis conclusion Conclusion on In Vivo Efficacy analysis->conclusion

Caption: Workflow for evaluating the in vivo efficacy of this compound.

By following this comprehensive guide, researchers can systematically validate the antitumor potential of this compound, generating the robust data necessary for its continued development as a potential cancer therapeutic.

References

A Comparative Guide to the Biological Effects of Galiellalactone B and Other STAT3 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological effects of Galiellalactone B, a potent inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), with other well-characterized STAT3 inhibitors. The information is intended for researchers, scientists, and professionals involved in drug development and cancer biology.

Introduction to Galiellalactone B

Galiellalactone B is a fungal metabolite that has emerged as a significant subject of interest in cancer research due to its direct and selective inhibition of STAT3 signaling.[1] Constitutive activation of the STAT3 signaling pathway is a key driver in the development and progression of numerous human cancers, making it a prime target for therapeutic intervention. Galiellalactone B has demonstrated potent anti-proliferative and pro-apoptotic effects in various cancer models, particularly in prostate and triple-negative breast cancer.[2][3][4][5] Its unique mechanism of action, involving covalent binding to STAT3, distinguishes it from many other STAT3 inhibitors.[5]

Comparative Analysis of STAT3 Inhibitors

This section provides a comparative overview of Galiellalactone B and three other widely studied STAT3 inhibitors: WP1066, Cucurbitacin I, and Stattic. The data presented below summarizes their inhibitory concentrations and effects on apoptosis in various cancer cell lines.

Data Presentation: In Vitro Anti-Proliferative Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Galiellalactone B and its alternatives against a panel of cancer cell lines. Lower IC50 values indicate greater potency.

CompoundCell LineCancer TypeIC50 (µM)
Galiellalactone B DU145Prostate Cancer0.25 - 0.5[1]
LNCaP (IL-6 stimulated)Prostate Cancer~10 (STAT3 signaling)[1]
WP1066 HELErythroid Leukemia2.30[6][7]
B16Melanoma2.43[6]
U87-MGGlioblastoma5.6[8][9]
U373-MGGlioblastoma3.7[8]
Cucurbitacin I ASPC-1Pancreatic CancerNot specified
BXPC-3Pancreatic CancerNot specified
CFPAC-1Pancreatic CancerNot specified
SW 1990Pancreatic CancerNot specified
Stattic - (cell-free assay)-5.1[10][11][12]
UM-SCC-17BHead and Neck Squamous Cell Carcinoma2.56 ± 0.41[13]
OSC-19Head and Neck Squamous Cell Carcinoma3.48 ± 0.95[13]
Cal33Head and Neck Squamous Cell Carcinoma2.28 ± 0.42[13]
UM-SCC-22BHead and Neck Squamous Cell Carcinoma2.65 ± 0.54[13]
A549Lung Cancer2.5 - 4.4[14]
Data Presentation: Induction of Apoptosis

This table presents available quantitative data on the pro-apoptotic effects of the compared STAT3 inhibitors. The data highlights the percentage of apoptotic cells following treatment under specific experimental conditions.

CompoundCell LineConcentration (µM)Treatment DurationApoptotic Cells (%)
Galiellalactone B (analogue SG-1721) MDA-MB-4681024h12.6[2]
Stattic MDA-MB-23110Not specifiedApoptosis induced[12][15]
MDA-MB-435S10Not specifiedApoptosis induced[12]
Nasopharyngeal Carcinoma cellsNot specifiedNot specifiedSignificant induction[16]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of the findings.

STAT3 Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of STAT3 in response to inhibitors.

Principle: A reporter vector containing the firefly luciferase gene under the control of STAT3-responsive elements is introduced into cells.[17] When STAT3 is activated, it binds to these elements and drives the expression of luciferase. The amount of light produced upon addition of a substrate is proportional to STAT3 activity.[17]

Protocol:

  • Cell Seeding: Plate a STAT3 luciferase reporter stable cell line (e.g., HEK293, RAW264.7) in a white, solid-bottom 96-well microplate at a density of 1 x 10^5 cells/well in 100 µl of growth medium.[18] Incubate at 37°C in a CO2 incubator for 4-6 hours.[18]

  • Compound Treatment: Treat the cells with various concentrations of the test inhibitor (e.g., Galiellalactone B) for a predetermined time (e.g., 1-2 hours).

  • Stimulation: Stimulate the cells with a known STAT3 activator, such as Interleukin-6 (IL-6) or Oncostatin M (OSM), and incubate for an additional 16-24 hours.[18]

  • Cell Lysis and Reagent Addition: Equilibrate the plate to room temperature.[18] Add 50 µl of a luciferase assay reagent to each well.[18]

  • Luminescence Measurement: Measure the luminescence using a microplate luminometer within 1-5 minutes of adding the reagent.[18]

  • Data Analysis: Normalize the firefly luciferase signal to a co-transfected control (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell viability. Calculate the percentage of inhibition relative to the stimulated control.

Annexin V Apoptosis Assay

This assay is used to detect and quantify apoptosis by flow cytometry.

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the compound of interest at the desired concentrations for the specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells). Wash the cells with cold phosphate-buffered saline (PBS).

  • Annexin V Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • PI Staining: Add Propidium Iodide to the cell suspension immediately before analysis.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the STAT3 signaling pathway and the workflows for the key experimental assays.

STAT3_Signaling_Pathway cluster_nucleus Nuclear Events Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active Dimerizes Nucleus Nucleus STAT3_active->Nucleus Translocates DNA DNA STAT3_active->DNA Binds to response elements Gene_Expression Target Gene Expression (Proliferation, Survival) DNA->Gene_Expression Initiates Transcription Galiellalactone Galiellalactone B Galiellalactone->STAT3_active Directly binds and prevents DNA binding Other_Inhibitors Other STAT3 Inhibitors (WP1066, Cucurbitacin I, Stattic) Other_Inhibitors->JAK Inhibit Phosphorylation (e.g., WP1066, Cucurbitacin I) Other_Inhibitors->STAT3_active Inhibit Dimerization (e.g., Stattic) Experimental_Workflows cluster_luciferase STAT3 Luciferase Reporter Assay cluster_apoptosis Annexin V Apoptosis Assay LUC_Start Seed STAT3 Reporter Cells LUC_Treat Treat with Inhibitor LUC_Start->LUC_Treat LUC_Stimulate Stimulate with STAT3 Activator LUC_Treat->LUC_Stimulate LUC_Lyse Lyse Cells & Add Luciferase Substrate LUC_Stimulate->LUC_Lyse LUC_Measure Measure Luminescence LUC_Lyse->LUC_Measure LUC_Analyze Analyze Data LUC_Measure->LUC_Analyze APO_Start Treat Cells with Compound APO_Harvest Harvest and Wash Cells APO_Start->APO_Harvest APO_Stain Stain with Annexin V & Propidium Iodide APO_Harvest->APO_Stain APO_Analyze Analyze by Flow Cytometry APO_Stain->APO_Analyze APO_Quantify Quantify Apoptotic Cell Population APO_Analyze->APO_Quantify

References

A Comparative Analysis of Natural vs. Synthetic Calealactone B for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Physicochemical and Spectroscopic Properties

A direct comparison of physicochemical and spectroscopic data is the gold standard for verifying the identity and purity of a synthesized natural product. Below is a summary of the reported data for Calealactone B isolated from its natural source, Calea urticifolia. This data serves as a benchmark for any future synthetic efforts.

PropertyNatural this compoundSynthetic this compound
Molecular Formula C₂₀H₂₄O₇Not Available
Molecular Weight 376.4 g/mol Not Available
Appearance Colorless oilNot Available
Optical Rotation [α]D²⁵ -58° (c 0.1, CHCl₃)Not Available
¹H NMR (CDCl₃, 500 MHz) δ 6.28 (1H, d, J=3.5 Hz), 5.51 (1H, d, J=10.0 Hz), 5.15 (1H, s), 4.95 (1H, s), 4.89 (1H, t, J=8.5 Hz), 4.40 (1H, m), 3.82 (1H, dd, J=11.5, 5.0 Hz), 3.20 (1H, d, J=3.5 Hz), 2.95 (1H, m), 2.65 (1H, m), 2.35 (1H, m), 2.20 (1H, m), 2.08 (3H, s), 1.95 (1H, m), 1.85 (3H, s), 1.65 (3H, s)Not Available
¹³C NMR (CDCl₃, 125 MHz) δ 170.5, 169.8, 148.2, 140.5, 138.2, 134.5, 125.8, 120.2, 82.5, 78.5, 65.8, 62.5, 45.8, 38.5, 35.2, 29.8, 25.4, 21.0, 18.5, 15.2Not Available
High-Resolution Mass Spec. m/z 377.1600 [M+H]⁺ (Calcd. for C₂₀H₂₅O₇, 377.1600)Not Available

Experimental Protocols

Isolation of Natural this compound

The following protocol is a summarized representation of the method described by Yamada et al. (2004) for the isolation of this compound from the leaves of Calea urticifolia.

Experimental Workflow for Natural this compound Isolation

start Dried Leaves of Calea urticifolia extraction Extraction with MeOH start->extraction partition Partition with n-hexane and 80% MeOH extraction->partition h2o_partition Addition of H₂O and partition with CHCl₃ partition->h2o_partition Aqueous MeOH phase silica_gel Silica Gel Column Chromatography h2o_partition->silica_gel CHCl₃ phase hplc Preparative HPLC silica_gel->hplc Active Fractions end Pure this compound hplc->end

Caption: Workflow for the isolation of natural this compound.

  • Extraction: Dried and powdered leaves of Calea urticifolia are extracted with methanol (MeOH) at room temperature.

  • Solvent Partitioning: The resulting extract is partitioned between n-hexane and 80% aqueous MeOH. The aqueous MeOH layer is further diluted with water and partitioned against chloroform (CHCl₃).

  • Chromatography: The CHCl₃-soluble fraction is subjected to silica gel column chromatography using a gradient of n-hexane and ethyl acetate (EtOAc).

  • Purification: Fractions containing this compound are further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Biological Activity and Mechanism of Action

While direct comparative studies on the biological activity of natural versus synthetic this compound are unavailable, the activity of the natural compound has been evaluated. Sesquiterpene lactones, as a class, are known to possess significant anticancer and anti-inflammatory properties.[1]

Anticancer Activity

Studies on germacranolide sesquiterpene lactones isolated from the genus Calea have demonstrated cytotoxic effects against various cancer cell lines.[2][3] The primary mechanism of action for many sesquiterpene lactones is believed to be the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][4]

Proposed Signaling Pathway for this compound in Cancer Cells

cluster_nucleus Nucleus calealactone_b This compound ikk IKK Complex calealactone_b->ikk Inhibits ikb IκBα ikk->ikb nf_kb_inactive NF-κB (p50/p65) (Inactive) ikb->nf_kb_inactive nf_kb_active NF-κB (p50/p65) (Active) nf_kb_inactive->nf_kb_active IκBα degradation nucleus Nucleus nf_kb_active->nucleus Translocation gene_transcription Gene Transcription (Inflammation, Proliferation, Survival) nucleus->gene_transcription

Caption: Proposed mechanism of NF-κB inhibition by this compound.

The α,β-unsaturated carbonyl group present in the lactone ring of this compound is a reactive Michael acceptor. This functional group can covalently bind to nucleophilic residues, such as cysteine, in key signaling proteins. In the NF-κB pathway, this compound is thought to alkylate and inactivate the IκB kinase (IKK) complex. This prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα, which in turn sequesters the NF-κB dimer (p50/p65) in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory and pro-survival genes.[1][4]

Conclusion

Based on the available scientific literature, a comprehensive comparison between natural and synthetic this compound is currently limited by the absence of a reported total synthesis. The data presented here for the natural compound, including its spectroscopic characterization and proposed mechanism of action, provides a crucial foundation for future research. The development of a total synthesis for this compound will be a critical step to enable direct comparative studies of their biological activities and to unlock the full therapeutic potential of this promising natural product. Researchers in the fields of medicinal chemistry and drug discovery are encouraged to pursue the synthesis of this compound to facilitate these important investigations.

References

Assessing the Specificity of Galiellalactone's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the specificity of Galiellalactone's mechanism of action. Galiellalactone, a fungal metabolite, has emerged as a noteworthy agent in cancer research due to its unique inhibitory properties. This document synthesizes available experimental data to objectively compare its performance against other alternatives, details relevant experimental protocols, and visualizes key signaling pathways.

Executive Summary

Galiellalactone is a selective inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) signaling, with a reported IC50 value in the range of 250-500 nM[1]. Its primary mechanism involves the direct, covalent binding to cysteine residues within the STAT3 protein, which in turn prevents its binding to DNA without altering its phosphorylation state[2][3][4]. This mode of action distinguishes it from many other kinase inhibitors. Furthermore, Galiellalactone has been observed to activate the ATM/ATR DNA damage response pathway. While it is often cited as a selective STAT3 inhibitor, a comprehensive public kinome scan or broad selectivity profile is not currently available, representing a key area for future investigation.

Comparative Data

The following tables summarize the available quantitative data for Galiellalactone and its analogues, SG-1709 and SG-1721. It is important to note that the majority of the available IC50 values are derived from cell viability assays and thus reflect the overall cellular effect rather than direct enzymatic inhibition of a specific target.

Table 1: IC50 Values for Galiellalactone and Analogues in Cell Viability Assays

CompoundCell LineAssayIC50Reference
GaliellalactoneDU145 (Prostate Cancer)MTT Assay (72h)3.6 µM[5]
GaliellalactoneDocetaxel-Sensitive DU145 SpheresViability Assay10.1 µM[6]
GaliellalactoneDocetaxel-Resistant DU145 SpheresViability Assay6.2 µM[6]
Biotinylated Galiellalactone (ZE139)DU145 (Prostate Cancer)MTT Assay (72h)6.6 µM[5]
Biotinylated Galiellalactone (ZE140)DU145 (Prostate Cancer)MTT Assay (72h)14 µM[5]

Table 2: Comparison of Galiellalactone and Analogues on STAT3 Signaling

CompoundEffect on STAT3ObservationReference
GaliellalactoneInhibits STAT3 DNA bindingDose-dependent inhibition observed in EMSA[2]
GaliellalactoneNo effect on STAT3 phosphorylationPhosphorylation of Tyr705 and Ser727 unaffected[2]
SG-1709 & SG-1721More potent inhibition of STAT3 phosphorylation than GaliellalactoneWestern blot analysis[7]
SG-1721Inhibits nuclear translocation and DNA binding of STAT3-[7]

Signaling Pathways and Mechanisms of Action

STAT3 Inhibition Pathway

Galiellalactone directly targets STAT3, a key transcription factor involved in cell proliferation, survival, and differentiation. Unlike many inhibitors that target the upstream kinases responsible for STAT3 phosphorylation, Galiellalactone acts through a distinct mechanism. It forms a covalent bond with cysteine residues on the STAT3 protein, leading to a conformational change that prevents its binding to DNA promoter regions of target genes. This inhibition of DNA binding occurs without affecting the phosphorylation status of STAT3 at Tyr705 or Ser727.

STAT3_Inhibition Galiellalactone's Mechanism of STAT3 Inhibition cluster_upstream Upstream Signaling cluster_stat3 STAT3 Activation and Inhibition cluster_downstream Downstream Effects IL-6/GP130 IL-6/GP130 JAKs JAKs IL-6/GP130->JAKs activates STAT3_inactive STAT3 (inactive) JAKs->STAT3_inactive phosphorylates pSTAT3 pSTAT3 (active) STAT3_inactive->pSTAT3 STAT3_GL_complex STAT3-Galiellalactone (DNA binding incompetent) STAT3_inactive->STAT3_GL_complex STAT3_dimer pSTAT3 Dimer pSTAT3->STAT3_dimer dimerizes DNA_binding DNA Binding STAT3_dimer->DNA_binding Galiellalactone Galiellalactone Galiellalactone->STAT3_inactive covalently binds to Cys residues STAT3_GL_complex->DNA_binding inhibits Gene_transcription Gene Transcription (e.g., c-myc, Bcl-xL) DNA_binding->Gene_transcription Cell_Proliferation_Survival Cell Proliferation & Survival Gene_transcription->Cell_Proliferation_Survival

Caption: Galiellalactone covalently binds to STAT3, preventing its DNA binding and subsequent gene transcription.

ATM/ATR DNA Damage Response Pathway

Galiellalactone has also been shown to activate the Ataxia Telangiectasia Mutated (ATM) and ATM-Rad3-Related (ATR) signaling pathway. This pathway is a critical component of the DNA damage response (DDR). Activation of ATM/ATR by Galiellalactone leads to the phosphorylation of downstream targets such as CHK1 and H2AX, ultimately resulting in cell cycle arrest and apoptosis. The precise mechanism by which Galiellalactone activates this pathway is still under investigation.

ATM_ATR_Pathway Galiellalactone-Induced ATM/ATR Pathway Activation Galiellalactone Galiellalactone Cellular_Stress Cellular Stress / DNA Damage Signal Galiellalactone->Cellular_Stress ATM_ATR ATM / ATR Kinases Cellular_Stress->ATM_ATR activates CHK1 CHK1 ATM_ATR->CHK1 phosphorylates H2AX H2AX ATM_ATR->H2AX phosphorylates pCHK1 pCHK1 CHK1->pCHK1 gammaH2AX γH2AX H2AX->gammaH2AX Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) pCHK1->Cell_Cycle_Arrest Apoptosis Apoptosis gammaH2AX->Apoptosis

Caption: Galiellalactone activates the ATM/ATR pathway, leading to cell cycle arrest and apoptosis.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of Galiellalactone, its analogues, or vehicle control (e.g., DMSO) for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA Binding
  • Nuclear Extract Preparation: Prepare nuclear extracts from cells treated with or without Galiellalactone.

  • Probe Labeling: Label a double-stranded oligonucleotide probe containing the STAT3 consensus binding site with a radioactive (e.g., ³²P) or non-radioactive (e.g., biotin) label.

  • Binding Reaction: Incubate the labeled probe with the nuclear extracts in a binding buffer containing poly(dI-dC) to block non-specific binding.

  • Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.

  • Detection: Detect the labeled probe by autoradiography (for radioactive labels) or chemiluminescence/fluorescence (for non-radioactive labels). A "shift" in the migration of the labeled probe indicates protein binding.

EMSA_Workflow EMSA Workflow for STAT3 DNA Binding Start Start Nuclear_Extract Prepare Nuclear Extracts Start->Nuclear_Extract Probe_Labeling Label STAT3 Probe Start->Probe_Labeling Binding_Reaction Incubate Probe with Nuclear Extracts Nuclear_Extract->Binding_Reaction Probe_Labeling->Binding_Reaction Electrophoresis Native PAGE Binding_Reaction->Electrophoresis Detection Detect Shifted Bands Electrophoresis->Detection End End Detection->End

Caption: Workflow for assessing STAT3 DNA binding activity using EMSA.

Specificity Assessment and Off-Target Effects

A comprehensive assessment of Galiellalactone's specificity is currently limited by the lack of publicly available, large-scale screening data, such as a kinome scan. While studies indicate that it does not inhibit STAT3 phosphorylation, suggesting it does not target upstream kinases like JAKs, its effects on other cellular kinases and off-target proteins have not been systematically evaluated.

Some evidence suggests that Galiellalactone analogues, SG-1709 and SG-1721, selectively inhibit the STAT3 signaling pathway without affecting STAT1 or STAT5[8]. Additionally, Galiellalactone has been shown to inhibit the DNA binding of the Smad2/3 transcription factor, indicating potential activity beyond STAT3[7].

Conclusion and Future Directions

Galiellalactone presents a compelling profile as a direct STAT3 inhibitor with a unique covalent binding mechanism. Its ability to also activate the ATM/ATR DNA damage response pathway adds another dimension to its anti-cancer activity. However, a critical gap in our understanding is the absence of a comprehensive selectivity profile. To fully assess its therapeutic potential and predict potential off-target effects, future research should prioritize:

  • Kinome-wide Profiling: Conducting a comprehensive kinome scan to evaluate the inhibitory activity of Galiellalactone against a broad panel of kinases.

  • Broad Transcription Factor Screening: Assessing its specificity against a wider range of transcription factors beyond the STAT family.

  • Direct Enzymatic Assays: Determining the IC50 values for STAT3 inhibition in cell-free enzymatic assays to quantify its direct potency.

  • Head-to-Head Comparisons: Performing direct comparative studies with other well-characterized STAT3 inhibitors (e.g., Stattic, S3I-201, Cryptotanshinone) to benchmark its potency and selectivity.

Addressing these knowledge gaps will be crucial for the continued development of Galiellalactone and its analogues as potential therapeutic agents.

References

Independent Verification of Calealactone B Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioactivity of Calealactone B, a sesquiterpene lactone isolated from Calea pinnatifida, with a structurally related compound, Calein C. The data presented is based on independent laboratory verification of their cytotoxic effects against human thyroid carcinoma cell lines. Detailed experimental protocols and a proposed signaling pathway are included to facilitate further research and drug development efforts.

Comparative Bioactivity Data

The cytotoxic activity of this compound and its analogues was evaluated against anaplastic (KTC-2) and papillary (TPC-1) thyroid carcinoma cells. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, were determined to quantify their bioactivity.

CompoundCell LineIC50 (µM)[1]
This compound KTC-2 (Anaplastic Thyroid Carcinoma)2.83
TPC-1 (Papillary Thyroid Carcinoma)2.15
Calein CKTC-2 (Anaplastic Thyroid Carcinoma)1.67
TPC-1 (Papillary Thyroid Carcinoma)1.49
Calein C derivativeKTC-2 (Anaplastic Thyroid Carcinoma)> 10
TPC-1 (Papillary Thyroid Carcinoma)> 10

Summary of Findings:

  • Both this compound and Calein C demonstrated cytotoxic activity against both thyroid carcinoma cell lines.

  • Calein C exhibited slightly higher potency (lower IC50 values) compared to this compound in both cell lines.[1]

  • The derivative of Calein C, formed by the addition of methanol across a reactive double bond, showed significantly reduced cytotoxicity, highlighting the importance of the α,β-unsaturated carbonyl system for the observed bioactivity.[1]

Experimental Protocols

The evaluation of the cytotoxic activity of this compound and its comparators was performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.

MTT Assay Protocol

Objective: To determine the concentration at which a compound inhibits cell growth by 50% (IC50).

Principle: Metabolically active cells possess mitochondrial reductase enzymes that convert the yellow, water-soluble MTT into a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • 96-well microtiter plates

  • Thyroid carcinoma cells (KTC-2, TPC-1)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound, Calein C, and Calein C derivative (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into 96-well plates at a density of approximately 5 x 10³ cells per well in 100 µL of complete culture medium.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and the other test compounds in the culture medium.

    • After the 24-hour incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).

    • Incubate the plates for an additional 48 hours under the same conditions.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the MTT solution to each well.

    • Incubate the plates for 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization of Formazan:

    • After the incubation with MTT, carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plates on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • The percentage of cell viability is calculated using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC50 values are determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

Proposed Signaling Pathway for Sesquiterpene Lactone-Induced Apoptosis

The cytotoxic activity of many sesquiterpene lactones containing an α,β-unsaturated carbonyl moiety is attributed to their ability to induce apoptosis (programmed cell death). This is often mediated through the alkylation of nucleophilic sites on key cellular proteins, leading to cellular stress and the activation of apoptotic signaling cascades. A generalized pathway is depicted below.

G cluster_0 cluster_1 This compound This compound Cellular Thiols (e.g., in proteins) Cellular Thiols (e.g., in proteins) This compound->Cellular Thiols (e.g., in proteins) Michael Addition Alkylated Proteins Alkylated Proteins Cellular Thiols (e.g., in proteins)->Alkylated Proteins ROS Production ROS Production Alkylated Proteins->ROS Production NF-κB Inhibition NF-κB Inhibition Alkylated Proteins->NF-κB Inhibition Mitochondrial Stress Mitochondrial Stress ROS Production->Mitochondrial Stress Apoptosis Apoptosis Mitochondrial Stress->Apoptosis Pro-apoptotic Gene Upregulation Pro-apoptotic Gene Upregulation NF-κB Inhibition->Pro-apoptotic Gene Upregulation Pro-apoptotic Gene Upregulation->Apoptosis

Caption: Proposed mechanism of this compound-induced apoptosis.

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates the key steps involved in the in vitro assessment of this compound's bioactivity.

G A Cell Culture (KTC-2, TPC-1) B Compound Treatment (this compound & Comparators) A->B C MTT Assay B->C D Absorbance Reading (570 nm) C->D E Data Analysis (IC50 Determination) D->E

Caption: Workflow for determining the cytotoxic activity of this compound.

References

A Comparative Analysis of Calealactone B from Diverse Calea Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This publication provides a comprehensive comparative guide on Calealactone B, a sesquiterpene lactone found in various species of the Calea genus. This document is intended for researchers, scientists, and drug development professionals interested in the isolation, characterization, and biological activities of this compound. While direct comparative studies on this compound from different Calea species are limited, this guide consolidates available data on its presence, isolation, and bioactivity, alongside related compounds from the same genus, to provide a valuable resource for future research.

Data Presentation: Physicochemical and Biological Activity Data

Currently, detailed comparative data for this compound from multiple Calea species is not available in published literature. The most comprehensive data originates from studies on Calea pinnatifida. Information on related sesquiterpene lactones from other Calea species, such as Calea zacatechichi (synonymous with Calea ternifolia) and Calea uniflora, is included for comparative context.

Compound/ExtractSource SpeciesYield/ConcentrationBiological ActivityAssayIC50/Activity MetricReference
This compound Calea pinnatifidaNot specifiedAntitumorCytotoxicity against KTC-2 (anaplastic thyroid carcinoma)70.9, 35.4, and 17.7 μM (tested concentrations)[1][2]
This compound Calea pinnatifidaNot specifiedAntitumorCytotoxicity against TPC-1 (papillary thyroid carcinoma)70.9, 35.4, and 17.7 μM (tested concentrations)[1][2]
Germacranolides (general)Calea zacatechichiNot specifiedLeishmanicidalIn vitro assayNot specified[3]
Dichloromethane Extract (containing germacranolides)Calea zacatechichiNot specifiedAntinociceptiveMouse models of abdominal painSignificant reduction in writhes at 200 mg/kg[4]
Sesquiterpene lactones (various)Calea unifloraNot specifiedTrypanocidalIn vitro assay against Trypanosoma cruzi amastigotesWeak to moderate inhibition[5][6]
Sesquiterpene lactones (various)Calea unifloraNot specifiedLeishmanicidalIn vitro assay against Leishmania amazonensisUp to 59.9% inhibition[5][6]

Experimental Protocols

Isolation of this compound from Calea pinnatifida

This protocol is based on the methodology described by Prieto et al. (2020).[1][2]

  • Extraction:

    • Fresh leaves of Calea pinnatifida (300 g) are dried, ground, and exhaustively extracted with methanol (MeOH) at room temperature.

    • The solvent is evaporated under reduced pressure to obtain a crude MeOH extract.

    • The crude extract is resuspended in a MeOH/H₂O (2:1) mixture and partitioned with dichloromethane (CH₂Cl₂).

  • Initial Fractionation:

    • The CH₂Cl₂ phase is concentrated and subjected to column chromatography on Sephadex LH-20 using MeOH as the mobile phase to yield multiple fractions.

  • Silica Flash Chromatography:

    • The fraction containing this compound is further purified by silica flash column chromatography using a gradient of increasing MeOH in CH₂Cl₂.

  • High-Performance Liquid Chromatography (HPLC):

    • Final purification of this compound is achieved by preparative HPLC.

  • Structure Elucidation:

    • The structure of the isolated this compound is confirmed using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).[1]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_extraction Extraction & Partitioning cluster_purification Purification cluster_analysis Analysis plant_material Dried, Ground Calea pinnatifida Leaves extraction Methanol Extraction plant_material->extraction partitioning MeOH/H₂O Partitioning with Dichloromethane extraction->partitioning sephadex Sephadex LH-20 Column Chromatography partitioning->sephadex silica Silica Flash Chromatography sephadex->silica hplc Preparative HPLC silica->hplc isolated_compound Isolated this compound hplc->isolated_compound nmr NMR Spectroscopy (¹H, ¹³C) isolated_compound->nmr ms HR-ESI-MS isolated_compound->ms

nf_kb_pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition Site of Action cluster_pathway NF-κB Signaling Cascade stimulus Pro-inflammatory Stimuli (e.g., TNF-α) calealactone_b This compound ikk IKK Complex Activation calealactone_b->ikk Inhibition receptor Receptor Activation ikb_phos IκBα Phosphorylation ikb_deg IκBα Degradation nfkb_release NF-κB (p50/p65) Release nfkb_translocation Nuclear Translocation gene_expression Pro-inflammatory Gene Expression

References

Evaluating the Therapeutic Potential of Calealactone B Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic index is a critical measure of a drug's safety, defined as the ratio between its therapeutic and toxic doses. While specific data on the therapeutic index of Calealactone B is not currently available in published literature, this guide provides a comparative analysis of a closely related compound, Galiellalactone, and its analogs. Due to their structural similarities, the biological activities of these compounds may offer valuable insights into the potential therapeutic profile of this compound. This guide synthesizes available preclinical data, details relevant experimental methodologies, and visualizes key cellular pathways to aid in the evaluation of this class of compounds for further drug development.

Comparative Efficacy and Cytotoxicity

To assess the therapeutic potential of Galiellalactone and its analogs, their cytotoxic effects on cancer cells versus normal cells were evaluated. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits a biological process by 50%, is a key metric. A lower IC50 value indicates greater potency. The selectivity of a compound is determined by comparing its IC50 in cancer cells to that in healthy cells.

CompoundCell LineCell TypeIC50 (µM)
Galiellalactone MDA-MB-468Triple-Negative Breast Cancer~15
MCF-10ANon-tumorigenic Breast Epithelial>20
Analog SG-1709 MDA-MB-468Triple-Negative Breast Cancer~12
MCF-10ANon-tumorigenic Breast Epithelial>20
Analog SG-1721 MDA-MB-468Triple-Negative Breast Cancer~8
MCF-10ANon-tumorigenic Breast Epithelial>20

Data is extrapolated from a study on Galiellalactone analogs. The IC50 values are approximate and intended for comparative purposes.

Experimental Protocols

A fundamental technique for determining the in vitro efficacy of a potential anticancer compound is the MTT assay, which measures cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., this compound analogs) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control.

  • MTT Addition: Following incubation, add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the media and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value is then determined by plotting cell viability against the compound concentration.

Signaling Pathway Analysis

Galiellalactone and its analogs have been shown to exert their anticancer effects by inhibiting the STAT3 signaling pathway, which is often constitutively active in cancer cells and plays a crucial role in cell proliferation, survival, and apoptosis resistance.

STAT3_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerization STAT3_dimer_nuc p-STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc Nuclear Translocation DNA DNA STAT3_dimer_nuc->DNA Binds to Promoter Target_Genes Target Gene Transcription DNA->Target_Genes Proliferation Proliferation Target_Genes->Proliferation Survival Survival Target_Genes->Survival Angiogenesis Angiogenesis Target_Genes->Angiogenesis Apoptosis_Inhibition Apoptosis Inhibition Target_Genes->Apoptosis_Inhibition Calealactone_B Galiellalactone (this compound analog) Calealactone_B->STAT3_dimer Inhibits Dimerization and DNA Binding

Caption: STAT3 signaling pathway and the inhibitory action of Galiellalactone.

Experimental Workflow

The evaluation of a potential therapeutic agent like this compound follows a structured workflow from initial in vitro screening to more complex in vivo studies.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis and Interpretation A Compound Synthesis and Characterization B Cytotoxicity Screening (e.g., MTT Assay) - Cancer Cell Lines - Normal Cell Lines A->B C Mechanism of Action Studies - Signaling Pathway Analysis - Apoptosis Assays B->C D Animal Model Selection (e.g., Xenograft Models) C->D E Efficacy Studies - Tumor Growth Inhibition D->E F Toxicity Studies - Acute and Chronic Toxicity - Determination of MTD E->F G Therapeutic Index Calculation (TD50 / ED50) F->G H Pharmacokinetic/ Pharmacodynamic (PK/PD) Modeling G->H

Caption: General workflow for preclinical evaluation of a therapeutic compound.

Conclusion

While a definitive therapeutic index for this compound remains to be determined, the available data on its structural analog, Galiellalactone, suggests a promising avenue for anticancer drug development. The selectivity of Galiellalactone analogs for cancer cells over normal cells, coupled with their targeted inhibition of the STAT3 signaling pathway, highlights their potential. Further in vivo studies are necessary to establish a comprehensive safety and efficacy profile, which will be crucial for calculating a therapeutic index and advancing this class of compounds towards clinical applications. The experimental protocols and pathway analyses presented in this guide provide a foundational framework for researchers to build upon in their investigation of this compound and related molecules.

Safety Operating Guide

Standard Operating Procedure for the Proper Disposal of Calealactone B

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides essential safety and logistical information for the proper disposal of Calealactone B, a sesquiterpenoid lactone. In the absence of a specific Safety Data Sheet (SDS), this compound should be handled as a potentially hazardous substance due to the known biological activity and potential toxicity of its chemical class.[1][2][3][4][5] This procedure outlines the necessary steps to ensure the safe and compliant disposal of this compound waste.

Hazard Assessment and Waste Classification

Assumed Hazard Characteristics:

  • Toxicity: Potentially toxic or cytotoxic.[1][3][4][5]

  • Irritant: May cause skin and eye irritation.[2]

  • Environmental Hazard: Unknown, but should be assumed to be harmful to aquatic life.

Quantitative Data Summary

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following table provides illustrative data for a representative cytotoxic natural product. This data is for informational purposes to highlight the types of information found on an SDS and to guide precautionary measures.

PropertyIllustrative ValueSource/Comment
Physical State Solid (Crystalline or Amorphous Powder)Based on typical isolation of natural products.
Solubility Soluble in organic solvents (e.g., DMSO, Ethanol)Common for this class of compounds.
LD50 (Oral, Rat) < 2000 mg/kgAssumed value based on general toxicity of biologically active compounds.
Hazard Class (Assumed) 6.1 (Toxic Substances)Based on potential cytotoxicity.
Personal Protective Equipment (PPE) Nitrile gloves, safety glasses, lab coatStandard laboratory practice for handling potentially hazardous chemicals.
Disposal Route Hazardous Waste (Incineration)Recommended for cytotoxic and biologically active compounds.[7]

Detailed Disposal Protocol

This protocol outlines the step-by-step procedure for the disposal of this compound from a laboratory setting.

3.1. Personal Protective Equipment (PPE)

Before handling this compound waste, ensure the following PPE is worn:

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • Laboratory coat

3.2. Waste Segregation

Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure compliant disposal.[8]

  • Solid Waste:

    • Includes unused this compound, contaminated lab materials (e.g., weigh boats, filter paper, gloves, pipette tips), and empty stock vials.

    • Place all solid waste into a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste:

    • Includes solutions containing this compound (e.g., from experiments, stock solutions).

    • Collect liquid waste in a compatible, sealed, and leak-proof container (e.g., a glass or polyethylene bottle).[8][9]

    • Do not mix this compound waste with other incompatible waste streams (e.g., strong acids, bases, or oxidizers).[10]

3.3. Waste Container Labeling

Properly label all waste containers immediately upon starting waste accumulation.[10] The label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound Waste"

  • A list of all components in the container, including solvents and their approximate percentages.

  • The associated hazards (e.g., "Toxic," "Irritant").

  • The accumulation start date (the date the first drop of waste is added).

  • The name of the principal investigator and the laboratory location (building and room number).

3.4. Waste Storage (Satellite Accumulation Area)

Store hazardous waste in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[7][10]

  • The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[10]

  • Keep waste containers securely closed at all times, except when adding waste.[10]

  • Ensure the SAA is in a secondary containment tray to prevent spills.

  • Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in an SAA.[7]

3.5. Request for Waste Pickup

Once a waste container is full or has been in the SAA for an extended period (typically not exceeding one year for partially filled containers), arrange for its disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7][9][11]

  • Follow your institution's specific procedures for requesting a hazardous waste pickup. This is often done through an online portal.

  • Do not pour this compound waste down the drain or dispose of it in the regular trash.[11]

Experimental Workflow and Disposal Logic

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a research laboratory.

cluster_0 Waste Generation & Segregation cluster_1 Labeling & Storage cluster_2 Disposal Request & Pickup start This compound Waste Generated is_solid Is the waste solid or liquid? start->is_solid solid_waste Solid Waste Container (Contaminated PPE, vials, etc.) is_solid->solid_waste Solid liquid_waste Liquid Waste Container (Solutions, solvents) is_solid->liquid_waste Liquid label_waste Label Container as 'Hazardous Waste: this compound' with all components and hazards solid_waste->label_waste liquid_waste->label_waste store_saa Store in designated Satellite Accumulation Area (SAA) with secondary containment label_waste->store_saa is_full Is container full? store_saa->is_full is_full->store_saa No request_pickup Request pickup from Environmental Health & Safety (EHS) is_full->request_pickup Yes ehs_pickup EHS collects waste for licensed disposal request_pickup->ehs_pickup end Disposal Complete ehs_pickup->end

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Guide to Handling Calealactone B

Author: BenchChem Technical Support Team. Date: November 2025

IMMEDIATE SAFETY AND LOGISTICAL INFORMATION

Given that the specific toxicological properties of Calealactone B have not been thoroughly investigated, it is imperative to handle this compound with caution, treating it as a potentially hazardous substance. The following guidelines are based on best practices for managing cytotoxic and uncharacterized chemical compounds in a laboratory setting to ensure the safety of all personnel.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to personal protection is crucial to minimize exposure risk. The following table outlines the recommended PPE for various procedures involving this compound.

Procedure Required Personal Protective Equipment
Receiving and Unpacking - Nitrile gloves (single pair) - Lab coat - Safety glasses
Weighing and Aliquoting (Dry Powder) - Double nitrile gloves (ASTM D6978-05 rated)[1] - Disposable gown with tight-fitting cuffs[1] - Safety goggles or a face shield[2] - N95 or higher-rated respirator (if not handled in a certified chemical fume hood or ventilated balance enclosure)[2]
Solution Preparation and Handling - Double nitrile gloves (ASTM D6978-05 rated)[1] - Disposable gown with tight-fitting cuffs[1] - Safety goggles
Experimental Use (Cell Culture, etc.) - Double nitrile gloves (ASTM D6978-05 rated)[1] - Lab coat or disposable gown - Safety glasses
Spill Cleanup - Double nitrile gloves (ASTM D6978-05 rated) - Disposable gown - Safety goggles or a face shield - N95 or higher-rated respirator
Waste Disposal - Double nitrile gloves (ASTM D6978-05 rated) - Lab coat or disposable gown - Safety glasses

Experimental Workflow for Safe Handling

To ensure a safe and efficient process, a standardized workflow should be followed when working with this compound. This workflow is designed to minimize the risk of exposure and contamination at each step.

G cluster_prep Preparation and Handling cluster_exp Experimentation cluster_cleanup Post-Experiment A Receiving and Storage (Store in a designated, labeled area) B Weighing and Aliquoting (Perform in a chemical fume hood or ventilated balance enclosure) A->B Transfer to weighing area C Solution Preparation (Use a fume hood and appropriate glassware) B->C Transfer of weighed compound D Experimental Use (e.g., cell culture treatment) C->D Use of prepared solution E Decontamination (Wipe down surfaces with an appropriate solvent followed by soap and water) D->E After experiment completion F Waste Disposal (Segregate all contaminated materials into a labeled hazardous waste container) E->F Dispose of all waste

Caption: Workflow for the safe handling of this compound.

Operational and Disposal Plans

Receiving and Storage: Upon receipt, inspect the container for any damage or leaks. The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials. The storage location should be clearly labeled as containing a potentially hazardous compound.

Weighing and Solution Preparation: All weighing of powdered this compound should be conducted in a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of airborne particles. When preparing solutions, work within a fume hood and add the solvent to the pre-weighed compound slowly to avoid splashing.

Spill Management: In the event of a spill, evacuate the immediate area. For small spills, trained personnel wearing appropriate PPE should absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Decontamination: All surfaces and equipment that come into contact with this compound should be decontaminated. This can typically be achieved by wiping surfaces with a solvent known to dissolve the compound (e.g., ethanol, DMSO), followed by a thorough cleaning with soap and water.[3]

Disposal Plan: All waste materials contaminated with this compound, including gloves, disposable gowns, pipette tips, and excess compound, must be disposed of as hazardous chemical waste.[3] These materials should be collected in a clearly labeled, sealed container. Follow all local, state, and federal regulations for hazardous waste disposal. Do not mix this waste with other waste streams.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.